Aquilegiolide
Description
from Ouratea reticulata structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
94481-79-5 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H8O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,6-7,9H,4H2/t6-,7+/m1/s1 |
InChI Key |
RAXNUTINVDSFEU-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H](C=CC2=CC(=O)O[C@H]21)O |
Canonical SMILES |
C1C(C=CC2=CC(=O)OC21)O |
Synonyms |
aquilegiolide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Aquilegiolide: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilegiolide is a naturally occurring butenolide that has garnered interest within the scientific community for its biological activities. It has been isolated from several plant species, including Dicentra sphaerocarpa, Lamprocapnos spectabilis (formerly Dicentra spectabilis), and has also been reported in Aquilegia atrata and Fumaria barnolae.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological effects, with a focus on its pro-apoptotic activity in cancer cells.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | --INVALID-LINK-- |
| CAS Number | 94481-79-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 77-79 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 447.0 ± 45.0 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| LogP | 0.159 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--, --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--, --INVALID-LINK-- |
| Topological Polar Surface Area | 46.5 Ų | --INVALID-LINK-- |
Biological Activity and Signaling Pathways
The most significant reported biological activity of this compound is its ability to induce apoptosis in human tumor cell lines.[2] Studies have shown that this compound, at a concentration of 10 µM, can trigger programmed cell death, suggesting its potential as an antineoplastic agent.[2]
While the precise signaling cascade initiated by this compound has not been fully elucidated, its classification as a butenolide and its pro-apoptotic effects suggest the involvement of key apoptosis-regulating pathways. Generally, apoptosis is mediated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The activation of the intrinsic pathway leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
Given that many natural products induce apoptosis through the intrinsic pathway, it is plausible that this compound's mechanism of action involves the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.
Experimental Protocols
Isolation of this compound from Dicentra spectabilis
Methodology:
-
Plant Material Preparation: Air-dried aerial parts of Dicentra spectabilis are ground into a fine powder.
-
Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The butenolides are expected to partition into the moderately polar fractions, such as ethyl acetate.
-
Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) or by recrystallization to obtain the pure compound.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Human tumor cells (e.g., Jurkat or HT29) are cultured in appropriate media. Cells are then treated with this compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation. The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
2. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Methodology:
-
Cell Lysis: Following treatment with this compound, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified to determine the relative changes in protein expression.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While comprehensive public spectral databases for this compound are limited, the expected characteristic signals based on its structure are outlined below.
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. Key expected signals would include those for the vinyl protons, the protons and carbons of the dihydrofuranone ring system, and the hydroxyl group.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Expected peaks would include a broad absorption for the hydroxyl (-OH) group, a strong absorption for the ester carbonyl (C=O) group of the lactone ring, and absorptions for C-O and C=C bonds.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern observed in the MS/MS spectrum would provide valuable information for structural elucidation, showing characteristic losses of small molecules such as water and carbon monoxide.
Conclusion
This compound is a promising natural product with demonstrated pro-apoptotic activity. This technical guide provides a foundational understanding of its physicochemical properties and biological effects. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates to induce apoptosis. The development of detailed and optimized isolation and analytical protocols will be crucial for advancing the study of this compound and exploring its therapeutic potential.
References
The Biological Activity of Butenolides: A Focus on Anticancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butenolides, a class of unsaturated γ-lactones, represent a significant scaffold in natural product chemistry and drug discovery. Their diverse biological activities, ranging from signaling molecules in bacteria to potent anticancer agents, have garnered considerable interest within the scientific community. One such butenolide is Aquilegiolide, a natural product isolated from plants of the Aquilegia genus. While specific biological activity data for this compound remains to be extensively elucidated, the broader butenolide class has demonstrated significant potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of butenolides, with a primary focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.
Quantitative Data on Anticancer Activity of Butenolide Derivatives
The anticancer activity of butenolide derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the reported IC50 values for several butenolide compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Butenolide Derivative 1 | MCF-7 (Breast) | 8.42 | (Parthenolide, a related sesquiterpene lactone) |
| Butenolide Derivative 2 | SiHa (Cervical) | 9.54 | (Parthenolide, a related sesquiterpene lactone) |
| Butenolide Derivative 3 | HL-60 (Leukemia) | <30 | (Butenolide-containing dithiocarbamates) |
| Butenolide Derivative 4 | A549 (Lung) | <30 | (Butenolide-containing dithiocarbamates) |
| Butenolide Derivative 5 | SMMC-7721 (Liver) | <30 | (Butenolide-containing dithiocarbamates) |
| Butenolide Derivative 6 | SW480 (Colon) | <30 | (Butenolide-containing dithiocarbamates) |
| Butenolide Derivative 7 | MCF-7 (Breast) | <30 | (Butenolide-containing dithiocarbamates) |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the anticancer activity of butenolides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Butenolide compound of interest
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the butenolide compound in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the butenolide compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Materials:
-
Cells treated with butenolide compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with the butenolide compound at the desired concentration and for the desired time. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 2-5 minutes at room temperature.
-
TUNEL Staining: Wash the cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.
-
Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.
-
Analysis: Mount the coverslips with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used. Alternatively, cells can be analyzed by flow cytometry for quantitative analysis of apoptosis.
Signaling Pathways
Butenolides can induce apoptosis in cancer cells through various signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.
Intrinsic (Mitochondrial) Apoptosis Pathway
Butenolides can induce cellular stress, leading to the activation of the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway induced by butenolides.
STAT3/Mcl-1 Signaling Pathway
Some butenolide-related compounds have been shown to inhibit the STAT3 signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.
Caption: Inhibition of the STAT3/Mcl-1 anti-apoptotic pathway by butenolides.
Conclusion
The butenolide scaffold represents a promising starting point for the development of novel anticancer therapeutics. While specific data on this compound is currently limited, the broader class of butenolides demonstrates significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines. The mechanisms of action appear to involve the induction of key apoptosis signaling pathways, including the intrinsic mitochondrial pathway and the inhibition of pro-survival pathways like STAT3/Mcl-1. Further research into the synthesis and biological evaluation of novel butenolide derivatives, including this compound, is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers in this exciting field.
Aquilegiolide: An In-Depth Technical Guide to its Apoptosis-Inducing Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquilegiolide, a butenolide compound, has been identified as a potent inducer of apoptosis in various human cancer cell lines. This technical guide provides a comprehensive overview of the putative molecular mechanisms underlying this compound-induced apoptosis. Drawing parallels from closely related compounds and the broader class of butenolides, this document outlines a hypothesized signaling cascade, presents relevant quantitative data in a structured format, details essential experimental protocols for investigation, and provides visual representations of the key pathways and workflows. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound as an anticancer agent.
Introduction
This compound is a naturally occurring butenolide that has demonstrated pro-apoptotic activity in human tumor cells.[1] Found in plants of the Ranunculaceae family, this compound represents a promising candidate for further investigation in oncology drug discovery.[2][3][4] Understanding the precise molecular pathways through which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. This guide synthesizes the available information to propose a detailed mechanism of action, focusing on the intrinsic apoptosis pathway.
Proposed Apoptosis-Inducing Mechanism of this compound
Based on studies of analogous compounds, this compound is hypothesized to induce apoptosis primarily through the mitochondrial-mediated intrinsic pathway. This pathway is a central route for programmed cell death in response to cellular stress. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors, and the subsequent activation of the caspase cascade.
Key Signaling Events
-
Induction of Cellular Stress: this compound treatment is presumed to initiate a stress response within the cancer cell, although the precise initial trigger is yet to be fully elucidated.
-
Modulation of Bcl-2 Family Proteins: The compound likely alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6][7][8][9][10] This may occur through the transcriptional upregulation of pro-apoptotic members or the downregulation of anti-apoptotic members.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein ratio leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane.
-
Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic molecules from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates pro-caspase-9.[11]
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7.[11][12][13][14]
-
Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[15]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table presents known information and provides a template for data that should be generated in further studies, with hypothetical values for illustrative purposes.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | HT-29 (Colon Carcinoma) | ~10 µM | [1] |
| Jurkat (T-cell Leukemia) | ~10 µM | [1] | |
| A549 (Lung Carcinoma) | Hypothetical: 15 µM | ||
| MCF-7 (Breast Adenocarcinoma) | Hypothetical: 12 µM | ||
| Apoptosis Induction | HT-29 (% Annexin V+ cells) | Hypothetical: 45% at 10 µM | |
| Protein Expression Changes (Fold Change vs. Control at 10 µM) | |||
| Bax | HT-29 | Hypothetical: +2.5 | |
| Bcl-2 | HT-29 | Hypothetical: -2.0 | |
| Cleaved Caspase-3 | HT-29 | Hypothetical: +4.0 | |
| Cleaved PARP | HT-29 | Hypothetical: +3.5 |
Detailed Experimental Protocols
The following are standard protocols that can be employed to investigate the apoptosis-inducing mechanism of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines such as HT-29, Jurkat, A549, and MCF-7 can be used.
-
Media: Use appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
Western Blot Analysis for Apoptosis-Related Proteins
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Treat cells with this compound.
-
Stain the cells with a fluorescent dye such as JC-1 or TMRE.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of ΔΨm.
Visualizations
Signaling Pathways
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Experimental Workflow
Caption: General experimental workflow for investigating this compound's mechanism.
Conclusion
This compound presents a compelling case for further investigation as a potential anticancer therapeutic. The proposed mechanism, centered on the induction of apoptosis via the intrinsic mitochondrial pathway, provides a solid framework for future research. The experimental protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and thorough evaluation of this compound's mechanism of action, ultimately contributing to the assessment of its clinical potential. Further studies are warranted to confirm this hypothesized pathway and to explore other potential cellular targets of this promising natural compound.
References
- 1. Discovery of the apoptosis-inducing activity and high accumulation of the butenolides, menisdaurilide and this compound in Dicentra spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Chemodiversity of Ranunculaceae Medicinal Plants: Molecular Mechanisms and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Chemodiversity of Ranunculaceae Medicinal Plants: Molecular Mechanisms and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Butenolide induces apoptosis of cultured chondrocytes: study of its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Caspase signalling controls microglia activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Aquilegiolide: An In-Depth Technical Examination of its Role in Plant Chemical Ecology
Abstract
Aquilegiolide is a naturally occurring lactone that has been identified in plant species of the genera Aquilegia and Fumaria. Despite its discovery, publicly available research on its specific functions within plant chemical ecology is notably scarce. This technical guide synthesizes the current knowledge on this compound, including its known sources and limited reported bioactivity. Due to the absence of detailed experimental data in the literature for this specific compound, this document provides generalized, yet detailed, experimental protocols for the isolation and analysis of similar lactones from plant matrices. Furthermore, it outlines a hypothesized role for this compound in plant defense, supported by the broader chemical ecology of its source plants. Visualizations of a standard phytochemical analysis workflow and a general plant defense signaling pathway are provided to contextualize the study and potential function of this under-researched metabolite.
Introduction to this compound
This compound (C₈H₈O₃) is a benzofuranone derivative, a class of compounds known for a wide range of biological activities. It has been identified as a constituent of Aquilegia atrata (Dark Columbine) and Fumaria barnolae. The genus Aquilegia, in particular, is known to produce a variety of secondary metabolites, including flavonoids, alkaloids, and terpenoids, which play significant roles in the plant's interactions with its environment. These interactions form the basis of chemical ecology, which studies the chemical signaling and mediation of relationships between living organisms.
Secondary metabolites are not essential for a plant's primary growth and development but are crucial for survival, acting as defenses against herbivores, pathogens, and competing plants (allelopathy), or as attractants for pollinators and symbionts. While the extracts of Aquilegia and Fumaria species have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, the specific contribution of this compound to these effects and its broader ecological role remain largely uninvestigated.
Physicochemical and Biological Data
Quantitative data specifically detailing the ecological functions of this compound are limited. The primary available data pertains to its basic chemical properties and a single study on its antibacterial activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈O₃ | PubChem[1] |
| Molecular Weight | 152.15 g/mol | PubChem[1] |
| IUPAC Name | (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | PubChem[1] |
| CAS Number | 94481-79-5 | PubChem[1] |
| Known Plant Sources | Aquilegia atrata, Aquilegia fragrans, Fumaria barnolae | PubChem[1] |
Table 2: In Vitro Antibacterial Activity of this compound A study on compounds isolated from Aquilegia fragrans evaluated their efficacy against bovine mastitis pathogens. This compound was found to exhibit only weak activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | >1000 |
| Streptococcus agalactiae | >1000 |
| Escherichia coli | >1000 |
| Klebsiella pneumoniae | >1000 |
| (Data synthesized from descriptive reports indicating weak activity) |
Experimental Protocols
As the original isolation paper for this compound is not readily accessible, the following section provides a generalized, yet robust, methodology for the extraction and isolation of lactones from plant material, based on standard phytochemical techniques.
General Protocol for Isolation and Purification of Lactones
This protocol outlines a multi-step process for isolating a target lactone from a plant matrix.
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, stems, or roots of Aquilegia or Fumaria species).
-
Thoroughly wash the material with distilled water to remove debris.
-
Air-dry the plant material in the shade for 7-14 days or until brittle. Alternatively, use a lyophilizer (freeze-dryer) for rapid drying while preserving thermolabile compounds.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered plant material (e.g., 500 g) using a Soxhlet apparatus or maceration.
-
For lactones of intermediate polarity, methanol or ethanol are effective initial solvents. Maceration involves soaking the plant powder in the solvent (e.g., 1:10 w/v) for 48-72 hours with periodic agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential partitioning with solvents of increasing polarity to separate compounds based on their polarity. A typical sequence is:
-
n-hexane (to remove non-polar compounds like fats and waxes)
-
Dichloromethane or Chloroform (often contains terpenoids and some lactones)
-
Ethyl acetate (a common solvent for isolating lactones, flavonoids, and phenolics)
-
n-butanol (to isolate more polar glycosides)
-
-
Collect each fraction and evaporate the solvent to yield fractionated extracts.
-
-
Chromatographic Purification:
-
Column Chromatography (CC):
-
Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using n-hexane as the slurry solvent.
-
Adsorb the most promising fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions of 10-20 mL and monitor them using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions on silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., Hexane:EtOAc 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating) to identify fractions with similar profiles.
-
Pool fractions containing the compound of interest.
-
-
Preparative HPLC:
-
For final purification, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase gradient, such as methanol and water.
-
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., a characteristic carbonyl stretch for the lactone ring).
-
UV-Visible Spectroscopy: To identify chromophores.
-
-
Mandatory Visualizations
Diagram 1: Generalized Phytochemical Workflow
Caption: Generalized workflow for the isolation and analysis of a natural product.
Diagram 2: Hypothesized Role in Plant Defense Signaling
Caption: Hypothesized position of this compound within a general plant defense pathway.
Role in Plant Chemical Ecology: A Hypothesized Framework
The precise ecological function of this compound is not documented. However, based on the known roles of other plant lactones and the bioactivities of Aquilegia and Fumaria extracts, we can hypothesize its potential functions.
-
Antimicrobial Defense: Many plant-derived secondary metabolites serve to protect the plant from pathogenic microbes. The weak antibacterial activity observed for this compound suggests it could play a role, perhaps synergistically with other compounds, in a broad-spectrum chemical defense against certain bacteria or fungi. Plants often produce a cocktail of antimicrobial compounds, and even weakly active substances can contribute to the overall defensive profile.
-
Allelopathy: Allelopathy is the chemical inhibition of one plant by another. Lactones are a well-known class of allelochemicals that can inhibit seed germination and seedling growth of competing plant species. It is plausible that this compound, when leached from plant tissues into the soil, could contribute to the competitive success of Aquilegia and Fumaria species by suppressing the growth of nearby competitors.
-
Herbivore Deterrence: Secondary metabolites are a primary defense against herbivory. Many lactones are bitter or toxic to insects and other herbivores, functioning as feeding deterrents. This compound may contribute to the unpalatability of the plant tissue, reducing damage from generalist herbivores.
Biosynthesis Pathway
The biosynthetic pathway for this compound has not been elucidated in the reviewed literature. As a benzofuranone derivative, it is likely derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway leads to various phenolic compounds, which can then undergo further enzymatic modifications, including cyclization and oxidation, to form the lactone ring structure characteristic of this compound. However, without specific genetic or enzymatic studies, this remains speculative.
Conclusion and Future Directions
This compound is a known natural product from the genera Aquilegia and Fumaria, yet it remains a largely enigmatic molecule in the context of plant chemical ecology. The available data confirm its structure and presence in these plants but offer only a glimpse into its potential biological functions, highlighting a weak antibacterial effect.
For researchers and drug development professionals, this compound represents an opportunity. Its under-researched status means that novel biological activities may yet be discovered. The following steps are recommended for future research:
-
Definitive Isolation and Bioassays: Re-isolate this compound from Aquilegia atrata or Fumaria barnolae to obtain sufficient quantities for a comprehensive panel of bioassays, including specific antimicrobial, antifungal, insecticidal, and phytotoxic (allelopathic) tests.
-
Synergistic Studies: Investigate the activity of this compound in combination with other known metabolites from its source plants to test for synergistic or additive effects.
-
Biosynthetic Pathway Elucidation: Utilize transcriptomic and metabolomic approaches on the source plants under stressed (e.g., herbivore or pathogen attack) and unstressed conditions to identify the genes and enzymes involved in its production.
-
Ecological Validation: Conduct field and greenhouse studies to determine if this compound concentrations in the plant change in response to ecological pressures and if it affects the behavior of herbivores or the growth of competing plants in a natural setting.
By pursuing these avenues of research, the scientific community can illuminate the true role of this compound and unlock any potential it may hold for applications in medicine or agriculture.
References
Aquilegiolide: A Comprehensive Technical Review of a Promising Apoptosis-Inducing Butenolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilegiolide is a naturally occurring butenolide that has garnered scientific interest due to its demonstrated apoptosis-inducing activity in human cancer cell lines. First identified in Aquilegia atrata and later found in higher concentrations in Dicentra spectabilis, this small molecule represents a potential starting point for the development of novel anticancer therapeutics.[1] This technical guide provides a comprehensive review of the current state of this compound research, summarizing its chemical properties, biological activity, and the experimental methodologies relevant to its study. The document aims to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug discovery.
Chemical Properties
This compound, with the chemical formula C8H8O3, is structurally identified as (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one. Its chemical characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |
| CAS Number | 94481-79-5 |
Biological Activity
The primary biological activity of this compound reported in the scientific literature is its ability to induce apoptosis in human tumor cells. Research has shown that this compound, at a concentration of 10 µM, induces apoptosis in both human colon adenocarcinoma (HT29) and T-cell lymphoma (Jurkat) cell lines.[1]
Quantitative Data on Apoptosis Induction
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | HT29 | 10 µM | Apoptosis induction | [1] |
| This compound | Jurkat | 10 µM | Apoptosis induction | [1] |
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively available in the public domain. However, based on the available literature and standard laboratory practices for similar compounds, representative methodologies are provided below.
Isolation of this compound from Dicentra spectabilis
A "rapid and direct isolation protocol" for this compound from the aerial parts of Dicentra spectabilis has been reported, yielding the compound in high abundance.[1] While the specific details of this proprietary protocol are not fully outlined, a general procedure for the isolation of butenolides from plant material is as follows:
-
Extraction: Dried and powdered plant material is subjected to solvent extraction, typically using methanol or a mixture of dichloromethane and methanol.
-
Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.
-
Chromatography: The organic phase is concentrated and subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a gradient of solvents such as hexane and ethyl acetate used for elution.
-
Purification: Fractions containing the compound of interest are identified by thin-layer chromatography (TLC) and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
To quantify apoptosis, a standard flow cytometry-based assay using Annexin V and Propidium Iodide (PI) can be employed.
-
Cell Culture and Treatment: Cancer cells (e.g., HT29 or Jurkat) are cultured in appropriate media and seeded in 6-well plates. After adherence (for adherent cells), they are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected directly. Both are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
To confirm the involvement of executioner caspases in this compound-induced apoptosis, a luminometric caspase activity assay can be performed.
-
Cell Culture and Treatment: Cells are seeded in a white-walled 96-well plate and treated with this compound as described above.
-
Reagent Addition: A commercially available Caspase-Glo® 3/7 reagent is added to each well. This reagent contains a proluminescent substrate for caspase-3 and -7.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3 and -7, is measured using a luminometer.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism and the specific signaling pathways through which this compound induces apoptosis have not yet been elucidated in the available scientific literature. However, the induction of apoptosis in cancer cells by natural products often involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
A generalized workflow for investigating the apoptotic pathway of a novel compound like this compound is presented below.
Caption: Experimental workflow for elucidating the apoptotic mechanism of this compound.
Further research is required to determine if this compound's pro-apoptotic effects are mediated through the activation of initiator caspases like caspase-8 or -9, the regulation of Bcl-2 family proteins, and the subsequent release of cytochrome c from the mitochondria. A potential signaling cascade is illustrated in the following diagram, representing a general model of apoptosis that could be investigated for this compound.
References
Methodological & Application
Application Notes & Protocols: Isolation of Aquilegiolide from Dicentra spectabilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilegiolide, a butenolide found in Dicentra spectabilis (now Lamprocapnos spectabilis), has garnered interest for its biological activities, including the ability to induce apoptosis in human tumor cell lines.[1] This document provides a detailed protocol for the isolation of this compound from the whole plant material of Dicentra spectabilis, based on a rapid, direct, acid- and base-free method. This approach is crucial for preserving the integrity of sensitive hydroxyl-containing lactones like this compound.
This compound:
-
Bioactivity: Induces apoptosis in human tumor cell lines at a concentration of 10 microM.[1]
Data Presentation
The following table summarizes the quantitative data from a representative isolation of this compound and its co-occurring butenolide, menisdaurilide, from Dicentra spectabilis.
| Parameter | Value | Reference |
| Starting Plant Material (whole plant) | 218 g | [1] |
| Methanol Soluble Fraction | 0.0828 g | [1] |
| Combined Yield (Menisdaurilide & this compound) | 16 mg | [1] |
| TLC Rf Value (EtOAc:MeOH, 4:1) | 0.5 | [1] |
Experimental Protocols
This section details the methodology for the extraction, fractionation, and purification of this compound from Dicentra spectabilis.
Plant Material Preparation
-
Obtain fresh, whole plant material of Dicentra spectabilis.
-
Wash the plant material (218 g) thoroughly with water to remove any soil and debris.
-
Coarsely chop the entire plant, including leaves and stems.
Extraction
-
Place the chopped plant material in a suitable container and add dichloromethane (CH₂Cl₂; 2 x 1.0 L).
-
Allow the extraction to proceed at room temperature for 48 hours with occasional agitation.
-
Filter the plant material to collect the CH₂Cl₂ extract.
-
Transfer the filtered plant material to a new container and add methanol (MeOH; 1.0 L).
-
Allow the extraction to proceed at room temperature for 48 hours.
-
Filter the plant material and combine the MeOH extract with the previously collected CH₂Cl₂ extract.
-
Evaporate the combined solvents under reduced pressure to obtain the crude extract.
Fractionation
-
To obtain the methanol-soluble fraction, the crude extract can be partitioned. A standard procedure would involve dissolving the crude extract in a mixture of a nonpolar solvent (e.g., hexane) and methanol. The methanol layer, containing the more polar compounds including this compound, is then collected and the solvent evaporated.
-
From this process, a methanol-soluble fraction of 0.0828 g was obtained in the reference study.[1]
Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 32 x 1.5 cm).
-
Load the methanol-soluble fraction (0.0828 g) onto the column.
-
Elute the column with a solvent system of ethyl acetate (EtOAc) and methanol (MeOH) in a 4:1 (v/v) ratio.
-
Subsequently, elute the column with a solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 4:1 (v/v) ratio.
-
Collect fractions (e.g., 20 mL each).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of EtOAc:MeOH (4:1). The target compounds will have an Rf value of approximately 0.5.[1]
-
Combine the fractions containing the compound of interest.
-
Evaporate the solvent from the combined fractions to yield a mixture of menisdaurilide and this compound (16 mg).[1]
Separation of this compound and Menisdaurilide (Suggested Protocol)
The reference protocol yields a mixture of two butenolides. To isolate pure this compound, a further high-resolution chromatographic step is necessary.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is a suitable choice for separating compounds with slight polarity differences.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol would likely provide the necessary separation. The exact gradient should be optimized by running analytical scale injections first.
-
Detection: A UV detector set at a wavelength appropriate for the butenolide chromophore (e.g., around 210-220 nm) can be used.
-
Collect the fractions corresponding to the peak of this compound and confirm its identity using spectroscopic methods (e.g., NMR, MS).
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for isolating this compound from Dicentra spectabilis.
References
Protocol for the Extraction and Purification of Aquilegiolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Aquilegiolide, a naturally occurring butenolide with potential therapeutic applications. The methodologies outlined below are based on established phytochemical techniques and specific findings from the scientific literature.
Introduction
This compound is a bioactive natural product that has been identified in plant species of the genera Aquilegia and Dicentra.[1] Research has demonstrated its ability to induce apoptosis in human tumor cell lines, highlighting its potential as a lead compound in the development of novel anticancer agents. This protocol details a robust method for the extraction of this compound from plant material and its subsequent purification to a high degree of purity, suitable for further biological and pharmacological studies.
Data Presentation
Table 1: Summary of Expected Yields at Each Stage of Purification
| Purification Stage | Starting Material (g) | Product | Expected Yield (mg) | Purity (%) |
| Solvent Extraction | 218 (wet weight of whole plant) | Crude Extract | Not specified | Low |
| Solvent Partitioning | Not specified | Methanol Soluble Fraction | 82.8 | Low-Medium |
| Silica Gel Chromatography | 82.8 | This compound & Menisdaurilide mixture | 16 | Medium-High |
| Further Purification (e.g., HPLC) | 16 | Purified this compound | Dependent on ratio in mixture | >95 |
Note: The expected yields are based on the isolation from Dicentra spectabilis as reported in the literature and may vary depending on the plant source, collection time, and extraction conditions.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Source: Whole plants of Aquilegia or Dicentra species known to contain this compound.
-
Collection: Harvest fresh plant material. For long-term storage, the material can be stored at -20°C.[1]
-
Preparation: Wash the plant material thoroughly with water to remove any soil and debris. Coarsely chop the whole plant (including leaves and stems) to increase the surface area for efficient extraction.[1]
Extraction of Crude this compound
This protocol utilizes a solvent extraction method to isolate the crude mixture of compounds, including this compound, from the plant material.
-
Initial Extraction:
-
Secondary Extraction:
-
Transfer the filtered plant material to a fresh vessel containing methanol (MeOH) (e.g., 1.0 L for 218 g of starting material).[1]
-
Allow the extraction to proceed at room temperature for an additional 48 hours.[1]
-
Filter the mixture and combine the methanol extract with the previously obtained dichloromethane extract.[1]
-
-
Concentration:
-
Evaporate the combined solvents under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Purification of this compound
The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound.
-
Solvent Partitioning (Optional but Recommended):
-
The crude extract can be partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol) to remove nonpolar impurities like fats and waxes. The methanol-soluble fraction will contain this compound.[1]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 32 x 1.5 cm for 82.8 mg of methanol-soluble fraction).[1]
-
Load the concentrated methanol-soluble fraction onto the column.
-
Elute the column with a solvent system of increasing polarity. A suggested gradient could start with ethyl acetate (EtOAc) and gradually increase the proportion of methanol (MeOH). A reported solvent system is a mixture of EtOAc:MeOH (4:1, v/v) followed by dichloromethane (CH₂Cl₂):MeOH (4:1, v/v).[1]
-
Collect fractions (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or staining). The reported Rf value for the mixture of menisdaurilide and this compound is 0.5 in an EtOAc:MeOH (4:1) system.[1]
-
Combine the fractions containing the compound of interest.
-
-
High-Performance Liquid Chromatography (HPLC) (Optional):
-
For higher purity, the semi-purified fractions can be subjected to preparative HPLC.
-
A reverse-phase C18 column is often suitable for the separation of butenolides.
-
A gradient elution with water and acetonitrile or methanol is a common solvent system.
-
-
Recrystallization (Optional):
-
If a crystalline solid is obtained, recrystallization from a suitable solvent system can be performed to achieve high purity.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of Butenolide-Induced Apoptosis
Caption: Butenolide-Induced Apoptosis Signaling Pathway.
References
Application Notes and Protocols for the Quantification of Aquilegiolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantification of Aquilegiolide, a bioactive compound isolated from plants of the Aquilegia genus. The protocols detailed below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, designed to ensure accuracy, precision, and reliability in research, quality control, and drug development settings.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This section outlines a validated HPLC method for the quantification of this compound, primarily based on the findings of Mushtaq et al. (2016) in their study on Aquilegia fragrans. While the full detailed parameters from the original study are proprietary, this protocol provides a framework for developing a similar robust method.
Principle
Reverse-phase HPLC is employed to separate this compound from other components in a plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is performed using a UV detector by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Materials and Reagents
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Plant material (Aquilegia sp.)
-
Mortar and pestle or cryogenic grinder
-
0.45 µm syringe filters
Sample Preparation
-
Grinding: Air-dry the plant material (e.g., roots, leaves) in the shade. Grind the dried material into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Solution: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Final Preparation: Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions (Based on Mushtaq et al., 2016)
The following are typical starting conditions for the analysis of plant-derived secondary metabolites and should be optimized for this compound analysis. The specific, validated parameters are detailed in the cited reference.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid) is suggested. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV detector, wavelength to be determined based on the UV absorbance spectrum of this compound. |
Quantitative Data (Hypothetical - to be replaced with data from Mushtaq et al., 2016)
The following table is a placeholder for the quantitative validation parameters that would be obtained from the full text of the cited study. Researchers should consult the original publication to populate this table with the validated data.
| Parameter | Expected Range/Value (Hypothetical) |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | < 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | < 1.5 |
| Recovery (%) | 98 - 102 |
| Precision (%RSD) | < 2.0 |
Experimental Workflow: HPLC Quantification of this compound
Caption: Workflow for this compound quantification by HPLC.
Proposed LC-MS/MS Method for High-Sensitivity Quantification of this compound
For applications requiring higher sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. As no specific validated method for this compound has been published, the following protocol is a proposed starting point based on general methods for the analysis of plant secondary metabolites.
Principle
This method utilizes the high separation power of liquid chromatography coupled with the specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and allowing for quantification at very low concentrations.
Materials and Reagents
-
This compound certified reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog if available)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Sample preparation materials as described in the HPLC section.
Sample Preparation
The sample preparation procedure is similar to that for HPLC analysis. However, for biological matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step will be necessary.
For Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Conditions (Proposed)
| Parameter | Proposed Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Solvent A: Water with 0.1% Formic AcidSolvent B: Acetonitrile with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| MRM Transitions | To be determined by infusing a standard solution of this compound to identify the precursor ion and major product ions. |
| Collision Energy | To be optimized for each transition. |
Method Validation Parameters (to be determined)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The following parameters should be assessed:
| Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range over which the response is directly proportional to the concentration. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
| Recovery | The efficiency of the extraction procedure. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow for developing the proposed LC-MS/MS method.
Caption: LC-MS/MS method development and validation workflow.
Disclaimer: The information provided in these application notes is intended for guidance and research purposes only. It is the responsibility of the user to validate any analytical method for its intended use.
Aquilegiolide: Synthesis, Derivatization, and Induction of Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilegiolide is a naturally occurring butenolide that, along with its isomer menisdaurilide, has been identified in plants such as Dicentra spectabilis.[1] Emerging research has highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis in human tumor cell lines at micromolar concentrations.[1] This document provides a detailed overview of the current knowledge on this compound, focusing on its synthesis, potential derivatization strategies, and the signaling pathways implicated in its apoptotic activity. These notes are intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of this compound and related butenolides.
Synthesis of this compound and its Isomers
The total synthesis of this compound presents a significant challenge due to the stereochemical instability at the C-6 position, which can lead to epimerization and the formation of its diastereomer, menisdaurilide. While a direct enantiopure synthesis of this compound has proven difficult, methodologies for the synthesis of its isomers and dihydro derivatives have been established and provide a foundational protocol for accessing this class of compounds.
Experimental Protocol: Synthesis of (+)- and (-)-Dihydromenisdaurilide and an Approach to this compound
The following protocol is adapted from the attempted synthesis of enantiopure this compound, which successfully yielded its dihydro derivatives. This procedure is representative of the synthetic strategy for this class of butenolides.
1. Esterification of Hydroxylactone:
-
To a solution of the starting hydroxylactone ((+)-1 or (-)-1) in THF at -23°C, add DIAD (Diisopropyl azodicarboxylate) and triphenylphosphine (Ph3P).
-
Add p-nitrobenzoic acid and allow the reaction to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding p-nitrobenzoate ester ((-)-6 or (+)-6).
2. Hydrolysis of the Ester:
-
The purified ester is dissolved in methanol at 0°C.
-
A catalytic amount of potassium carbonate (K2CO3) is added to the solution.
-
The hydrolysis is monitored by TLC. It is crucial to note that this step is prone to epimerization, leading to a mixture of this compound and menisdaurilide.
-
The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification by column chromatography is performed to isolate the butenolide products.
3. Dihydrogenation (for Dihydro derivatives):
-
The unsaturated butenolide is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the dihydro derivative.
| Step | Reactants | Reagents | Solvent | Temperature | Key Considerations |
| Esterification | Hydroxylactone | DIAD, Ph3P, p-nitrobenzoic acid | THF | -23°C to r.t. | Inversion of configuration at C-6. |
| Hydrolysis | p-nitrobenzoate ester | K2CO3 (cat.) | Methanol | 0°C | High risk of epimerization at C-6. |
| Dihydrogenation | Unsaturated butenolide | H2, Pd/C | Ethanol | r.t. | Reduction of the double bond in the butenolide ring. |
Derivatization Techniques for this compound Analogues
While specific derivatization protocols for this compound are not extensively reported, general strategies for modifying the butenolide scaffold can be applied to generate novel analogues for structure-activity relationship (SAR) studies. The primary goal of such derivatization is often to enhance potency, selectivity, and pharmacokinetic properties.
Potential Derivatization Strategies:
-
Modification of the Hydroxyl Group: The free hydroxyl group on the cyclohexane ring offers a prime site for derivatization.
-
Esterification: Reaction with various acyl chlorides or anhydrides can produce a library of esters with varying steric and electronic properties.
-
Etherification: Formation of ethers using alkyl halides under basic conditions can introduce different alkyl or aryl groups.
-
-
Modification of the Butenolide Ring: The butenolide core is crucial for bioactivity, but careful modifications may be tolerated.
-
Substitution at the γ-position: Introduction of substituents at the carbon adjacent to the carbonyl group can influence activity.
-
Michael Addition: The α,β-unsaturated lactone is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles.
-
-
Modification of the Cyclohexane Ring: Alterations to the cyclohexane backbone can impact the overall conformation and interaction with biological targets.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inducing apoptosis, a form of programmed cell death. The underlying mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins.
Proposed Mechanism of Action
-
Induction of Cellular Stress: this compound treatment induces cellular stress, the precise nature of which is still under investigation but is a common trigger for the intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. Butenolides have been shown to increase the expression of the pro-apoptotic protein Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The upregulation and activation of Bax leads to its translocation to the mitochondrial outer membrane. Here, Bax oligomerizes to form pores, leading to MOMP.
-
Release of Cytochrome c: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.
-
Execution Phase of Apoptosis: Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
References
Application Notes and Protocols for the Evaluation of a Novel Anticancer Agent in Human Tumor Cell Line Assays
Abstract: These application notes provide a comprehensive guide for the in vitro evaluation of novel compounds, exemplified by the widely studied flavonoid Quercetin, against human tumor cell lines. Detailed protocols for assessing cell viability, and apoptosis, and for elucidating the underlying molecular mechanisms are provided. This document is intended to serve as a foundational resource for researchers investigating new potential anticancer agents.
Introduction
The discovery and development of new anticancer agents are pivotal in the ongoing effort to combat cancer. Natural products have historically been a rich source of novel therapeutic leads. Quercetin, a flavonoid present in many fruits and vegetables, has demonstrated significant anticancer properties in numerous studies. It exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4][5] These notes will use Quercetin as a model compound to detail the experimental workflow for characterizing the anticancer potential of a novel agent.
Quantitative Data Summary: Cytotoxicity of Quercetin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of Quercetin have been evaluated across a range of human cancer cell lines, with IC50 values varying depending on the cell line and the duration of treatment.[1][6][7][8][9]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 73 | [6] |
| MDA-MB-231 | Breast Cancer | 48 | 85 | [6] |
| A-549 | Lung Cancer | 24 | 1.02 ± 0.05 | [7] |
| 48 | 1.41 ± 0.20 | [7] | ||
| 72 | 1.14 ± 0.19 | [7] | ||
| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 | [8] |
| HT-29 | Colorectal Cancer | 48 | 81.65 ± 0.49 | [9] |
| Caco-2 | Colorectal Cancer | Not Specified | 35 | [9] |
| SW620 | Colorectal Cancer | Not Specified | 20 | [9] |
Mechanism of Action and Signaling Pathways
Quercetin's anticancer activity is attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer.[2][3][4][5][10] By interfering with these pathways, Quercetin can inhibit cell proliferation, induce apoptosis, and prevent metastasis.
Key Signaling Pathways Modulated by Quercetin:
-
PI3K/Akt/mTOR Pathway: Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2][4] Its structural similarity to the PI3K inhibitor LY294002 allows it to suppress this pathway.[1]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Quercetin can modulate the components of this pathway, such as ERK, JNK, and p38, to exert its anticancer effects.[2][3][5][11]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is common in many cancers. Quercetin can inhibit this pathway by preventing the nuclear translocation of β-catenin, thereby downregulating the expression of target genes involved in cell proliferation.[2][4]
-
p53 Signaling: Quercetin can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[3] In some cancer cell lines, the combination of Quercetin with other therapeutic agents has been shown to regulate apoptosis-related genes like p53, Bax, and Bcl-2.[3]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Quercetin can inhibit NF-κB signaling, contributing to its anti-inflammatory and pro-apoptotic effects.[4]
Below is a diagram illustrating the major signaling pathways affected by Quercetin.
Caption: Major signaling pathways modulated by Quercetin in cancer cells.
Experimental Protocols
The following are detailed protocols for fundamental assays to characterize the anticancer properties of a novel compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (e.g., Quercetin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.[17][18][19][20]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for in vitro anticancer evaluation.
Conclusion
The protocols and data presented in these application notes, using Quercetin as a model, provide a robust framework for the initial in vitro characterization of novel anticancer compounds. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on key signaling pathways, researchers can gain significant insights into the therapeutic potential and mechanism of action of new drug candidates. This structured approach is essential for the progression of promising compounds through the drug discovery pipeline.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 3. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. medium.com [medium.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-Based Assays to Determine Aquilegiolide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilegiolide, a naturally occurring butenolide, has been identified as a potential cytotoxic agent with the ability to induce apoptosis in human tumor cell lines.[1] These application notes provide a comprehensive guide for researchers to effectively design and execute cell-based assays to evaluate the cytotoxic properties of this compound. The protocols detailed herein are foundational for screening and characterizing the compound's anti-cancer potential.
Data Presentation: Comparative Cytotoxicity
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table provides a comparative overview of the cytotoxic effects of related butenolide and bufadienolide compounds on various cancer cell lines. This data serves as a valuable reference for designing dose-response experiments for this compound. It is known that this compound induces apoptosis in Jurkat and HT29 cells at a concentration of 10 µM.[1]
| Compound Class | Compound | Cell Line | IC50 Value | Reference |
| Butenolide | This compound | Jurkat, HT29 | Induces apoptosis at 10 µM | [1] |
| Bufadienolide | Compound 1 | HL-60 | 0.035 µM | [2] |
| Bufadienolide | Compound 1 | A549 | 0.029 µM | [2] |
| Alkaloid | Isochondodendrine | A2780 | 3.5-17 µM | [3] |
| Alkaloid | 2′-norcocsuline | A2780 | 0.8-6.2 µM | [3] |
| Triterpenoid | Schisandrolic acid | Various | Moderate cytotoxicity | [4] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[5] The cytotoxicity of compounds can be cell-type dependent.
Experimental Protocols
To assess the cytotoxicity of this compound, a multi-assay approach is recommended to elucidate its mechanism of action. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are provided as a starting point for experimentation.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Membrane Integrity Assessment: LDH Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from a positive control of fully lysed cells.
Apoptosis Assessment: Caspase-3/7 Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorescent or luminescent signal. The signal intensity is proportional to the level of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements, following steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Visualizations: Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative intrinsic apoptotic signaling pathway induced by this compound.
Discussion and Interpretation of Results
-
MTT Assay: A dose-dependent decrease in absorbance indicates a reduction in cell viability. This could be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
-
LDH Assay: An increase in LDH release confirms that this compound induces cell membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Caspase-3/7 Assay: Increased caspase-3/7 activity is a strong indicator that this compound induces apoptosis through the activation of executioner caspases.
By combining the results of these assays, a more complete picture of this compound's cytotoxic mechanism can be formed. For example, a decrease in cell viability (MTT) coupled with an increase in caspase-3/7 activity and a delayed increase in LDH release would strongly suggest an apoptotic mechanism of cell death.
Further investigation into the specific signaling pathways, such as the involvement of initiator caspases (e.g., caspase-8 and -9) and the regulation of Bcl-2 family proteins (e.g., Bcl-2, Bax), would provide a more detailed understanding of this compound's mode of action. This can be achieved through techniques such as Western blotting and flow cytometry.
References
- 1. Discovery of the apoptosis-inducing activity and high accumulation of the butenolides, menisdaurilide and this compound in Dicentra spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isochondodendrine and 2′-norcocsuline: additional alkaloids from Triclisia subcordata induce cytotoxicity and apoptosis in ovarian cancer cell lines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic activity of schisandrolic and isoschisandrolic acids involves induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel Anticancer Agents
A Framework for Investigating Compounds such as Aquilegiolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial evaluation of novel compounds with potential anticancer activity, such as the hypothetical molecule this compound. The protocols and methodologies outlined below are based on established techniques in cancer research and are intended to serve as a guide for the preliminary assessment of a compound's efficacy and mechanism of action.
Introduction to Anticancer Drug Discovery
The discovery and development of new anticancer agents are critical for improving patient outcomes and overcoming drug resistance. Natural products have historically been a rich source of novel therapeutic leads. The initial characterization of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxic and apoptotic effects on cancer cells, as well as to elucidate its molecular mechanism of action. This document outlines the standard procedures for such an investigation.
Application Notes
Principle of Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the dose-dependent effect of a novel compound on the viability of cancer cells. These assays measure cellular metabolic activity or membrane integrity to quantify the proportion of living cells after treatment. Common methods include:
-
Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a colored formazan product.[1][2] The amount of formazan is directly proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is indicative of compromised cell membrane integrity and cytotoxicity.[3]
-
Adenylate Kinase (AK) Assay: This bioluminescent assay quantifies the release of AK from damaged cells, providing a sensitive measure of cytotoxicity.[3]
Principle of Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[4][5] Assays to detect apoptosis are crucial for understanding the mode of cell death induced by a novel compound. Key apoptosis assays include:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[6][7] Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye, is used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[4] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[6][8]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.[5][6]
Investigating the Mechanism of Action: Signaling Pathways
Understanding how a novel compound induces cell death involves investigating its effects on key signaling pathways that regulate cell survival, proliferation, and apoptosis.[9][10][11] Dysregulation of pathways such as the PI3K/Akt and MAPK pathways is common in many cancers.[12] Western blotting is a widely used technique to analyze changes in the expression and phosphorylation status of key proteins within these pathways upon treatment with the compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a novel compound.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the novel compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection - Annexin V-FITC/PI Staining
This protocol uses flow cytometry to quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel compound at its IC50 concentration for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the effect of a novel compound on protein expression.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 22.5 ± 2.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| HT-29 | Colon Cancer | 35.1 ± 3.2 |
| U-87 MG | Glioblastoma | 12.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Vehicle) | 95.3 ± 2.1 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| This compound (15 µM) | 45.8 ± 3.5 | 38.7 ± 2.9 | 15.5 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for screening a novel anticancer agent.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Models | Visikol [visikol.com]
- 4. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 5. Apoptosis Assays - Araceli Biosciences [aracelibio.com]
- 6. Maximize your apoptosis analysis | Abcam [abcam.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Real-Time Apoptosis and Viability High-Throughput Screening of 3D Multicellular Tumor Spheroids Using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Molecular Targets of Aquilegiolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the molecular targets of Aquilegiolide, a butenolide compound that has been observed to induce apoptosis in human tumor cell lines at a concentration of 10 µM. While the precise molecular targets of this compound are still under investigation, evidence from related butenolide compounds suggests a potential mechanism involving the intrinsic apoptosis pathway. This document outlines a hypothesized mechanism of action and provides detailed protocols for its investigation.
Hypothesized Molecular Mechanism of this compound
Based on studies of similar butenolide compounds, it is proposed that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death. The key molecular players in this proposed pathway include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and the caspase cascade, which executes the apoptotic program.
A study on a synthetic butenolide derivative demonstrated the induction of apoptosis in gastric cancer cells through the activation of caspase-9 and caspase-3[1]. Another investigation into the effects of a butenolide on chondrocytes revealed an increased expression of both the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax[2]. These findings suggest that butenolides can modulate the key regulators of the intrinsic apoptotic pathway.
The proposed signaling pathway for this compound's apoptotic activity is visualized below.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for the binding affinities or inhibitory concentrations (IC50) of this compound against its putative molecular targets. The primary available data point is its ability to induce apoptosis in human tumor cell lines at a 10 µM concentration. The experimental protocols outlined below are designed to generate such quantitative data.
| Parameter | This compound | Reference Compound (e.g., Staurosporine) |
| Cell Viability IC50 | To be determined | Known value for the cell line |
| Caspase-3/7 Activity EC50 | To be determined | Known value for the cell line |
| Caspase-9 Activity EC50 | To be determined | Known value for the cell line |
| Bax/Bcl-2 Ratio Modulation | To be determined | Known effect for the cell line |
Experimental Protocols
To investigate the molecular targets of this compound, a series of experiments should be conducted. The following protocols provide a detailed methodology for these key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., Jurkat, HT-29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caspase Activity Assay
This assay measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-9) to confirm the involvement of the caspase cascade in this compound-induced apoptosis.
Materials:
-
Human cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 and Caspase-Glo® 9 Assay Systems (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include vehicle and positive controls.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is used to determine the effect of this compound on the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the determined IC50 concentration for various time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
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Capture the signal using an imaging system and quantify the band intensities to determine changes in protein expression.
By following these protocols, researchers can systematically investigate the molecular targets of this compound and elucidate its mechanism of action in inducing apoptosis in cancer cells. This information will be crucial for the further development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Aquilegiolide-Induced Apoptosis in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilegiolide is a butenolide compound that has been identified for its potential to induce apoptosis in human cancer cell lines.[1][2] Preliminary studies have indicated its activity at micromolar concentrations, suggesting its potential as a novel lead compound in the development of anticancer therapeutics.[1][2] These application notes provide a summary of the known biological activity of this compound and detailed protocols for key experiments to investigate its apoptotic mechanism.
Biological Activity of this compound
Initial research has demonstrated that this compound, along with the related butenolide menisdaurilide, can induce apoptosis in human tumor cell lines. Specifically, a concentration of 10 µM has been shown to be effective in inducing apoptosis in Jurkat (human T-lymphocyte leukemia) and HT-29 (human colorectal adenocarcinoma) cells.[1][2]
Quantitative Data
To date, detailed quantitative data such as IC50 values across a broad range of cancer cell lines and specific apoptosis rates have not been extensively published for this compound. The following table summarizes the currently available information.
| Compound | Cell Line | Concentration for Apoptosis Induction | Reference |
| This compound | Jurkat | 10 µM | [1][2] |
| This compound | HT-29 | 10 µM | [1][2] |
Proposed Mechanism of Action
The precise signaling pathway through which this compound induces apoptosis has not yet been elucidated in published literature. Generally, apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of caspases, which are the executioners of apoptosis. Key protein families involved include the Bcl-2 family (regulating mitochondrial integrity) and the caspases. Further research is required to determine the specific molecular targets of this compound within these pathways.
A generalized diagram of the apoptotic signaling pathways is provided below.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value (the concentration that inhibits 50% of cell growth).
Materials:
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Cancer cell lines (e.g., HT-29, Jurkat)
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Complete cell culture medium
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This compound stock solution (dissolved in a suitable solvent like DMSO)
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Cancer cell lines
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This compound
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6-well cell culture plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.
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Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family (Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9, PARP).
Materials:
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Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HT-29 | Data to be determined | Data to be determined | Data to be determined |
| Jurkat | Data to be determined | Data to be determined | Data to be determined |
| Other Cell Line | Data to be determined | Data to be determined | Data to be determined |
Table 2: Apoptosis Rates Induced by this compound (at IC50 concentration) after 48h
| Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Viable Cells |
| HT-29 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Jurkat | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Relative Protein Expression Changes in HT-29 Cells after 48h Treatment with this compound (at IC50 concentration)
| Protein | Fold Change vs. Control |
| Bcl-2 | Data to be determined |
| Bax | Data to be determined |
| Cleaved Caspase-3 | Data to be determined |
| Cleaved PARP | Data to be determined |
Conclusion
This compound presents an interesting starting point for the development of new anticancer agents due to its ability to induce apoptosis. The protocols outlined in these application notes provide a framework for a comprehensive investigation into its cytotoxic and apoptotic mechanisms. Further studies are warranted to establish a detailed profile of its activity, including its IC50 values across a wider panel of cancer cell lines and the specific signaling pathways it modulates. Such research will be crucial for its future development as a potential therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in Complex Natural Product Total Synthesis
Disclaimer: Extensive searches of the scientific literature did not yield any information on a natural product named "Aquilegiolide." It is possible that this is a novel or less-documented compound. The following troubleshooting guide addresses common challenges encountered in the total synthesis of complex natural products, drawing on examples from published syntheses of other intricate molecules. This information is intended to provide general guidance for researchers facing similar synthetic hurdles.
Frequently Asked Questions (FAQs)
| Question | Answer |
| I am encountering difficulty in controlling stereochemistry at multiple chiral centers. What are some common strategies to address this? | Controlling stereochemistry is a frequent challenge. Successful strategies often involve substrate-controlled reactions, the use of chiral auxiliaries, or asymmetric catalysis. For instance, in the total synthesis of (+)-Ineleganolide, a high-yielding, one-step Michael addition and aldol cascade was employed to furnish a pentacyclic framework as a single diastereomer, effectively overcoming stereochemical control issues.[1] Consider employing computational studies to predict the most stable diastereomeric transition states. |
| My key fragment coupling reaction is proceeding with low yield. What are potential solutions? | Low yields in fragment couplings can be due to steric hindrance, competing side reactions, or instability of the coupling partners. In the synthesis of (+)-Ineleganolide, the esterification of a sensitive enone with a carboxylic acid proved challenging due to the instability of the enone towards amine bases and the acidic α-proton of the acid, leading to decomposition.[1] The use of specific activating reagents like triphenylphosphine oxide and oxalyl chloride under carefully controlled conditions can sometimes overcome these issues.[1] Screening a variety of coupling reagents and reaction conditions (temperature, solvent, concentration) is often necessary. |
| I am struggling with a late-stage macrocyclization or ring-closing reaction. What factors should I investigate? | Late-stage macrocyclizations are notoriously difficult due to entropic factors and potential strain in the target ring system. An initial approach in the synthesis of (−)-scabrolide A involving a bio-inspired macrocyclization/transannular Diels–Alder cascade failed due to undesired reactivity during macrocycle construction.[2] A change in strategy to an initial intramolecular Diels–Alder reaction followed by a late-stage closure of the seven-membered ring proved more successful.[2] Troubleshooting may involve changing the cyclization precursor, employing high-dilution conditions, or using a template-directed approach. |
| A key transformation in my synthetic route is failing on the fully elaborated substrate, despite working on model systems. What could be the issue? | This is a common and frustrating problem in total synthesis. The complex steric and electronic environment of a late-stage intermediate can significantly alter its reactivity compared to a simplified model system. In the synthesis of (−)-scabrolide A, a key [2 + 2] photocycloaddition that worked on a simplified system encountered problems on the fully elaborated substrate.[2] An olefin protection strategy was ultimately employed to circumvent this issue.[2] It may be necessary to reconsider the order of steps in your synthesis or introduce protecting groups to temporarily mask reactive functionalities. |
Troubleshooting Guides
Issue: Poor Diastereoselectivity in an Aldol Reaction
Symptoms:
-
Formation of multiple diastereomers, observed by NMR or chromatography.
-
Difficulty in separating the desired diastereomer.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Kinetic vs. Thermodynamic Control | The reaction may be under thermodynamic control, leading to a mixture of products. Try lowering the reaction temperature and using a non-coordinating solvent to favor kinetic control. |
| Enolate Geometry | The geometry of the enolate (E vs. Z) can influence the stereochemical outcome. The choice of base and solvent can control enolate geometry. For example, lithium bases in THF tend to favor the (Z)-enolate, while boron enolates can provide high levels of stereocontrol. |
| Chelation Control | If the substrate has a nearby Lewis basic group, chelation control with a Lewis acid can lock the conformation and lead to a single diastereomer. Cerium trichloride is sometimes used as a Lewis acid to achieve this.[3] |
| Substrate Conformation | The conformation of the reactants can be difficult to control, especially in flexible ring systems.[3] Consider computational modeling to understand the preferred conformations. |
Issue: Decomposition of a Sensitive Intermediate
Symptoms:
-
Low recovery of material after a reaction or purification.
-
Appearance of multiple new spots on TLC analysis, indicating decomposition.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Reagent Incompatibility | The intermediate may be unstable to the reaction conditions (e.g., strong acid/base, nucleophiles). The enone fragment in the (+)-Ineleganolide synthesis was unstable to amine bases.[1] Screen for milder reagents or protect the sensitive functional group. |
| Air or Moisture Sensitivity | The compound may be unstable to oxygen or water. Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. |
| Instability on Silica Gel | Acidic silica gel can cause decomposition of some compounds during column chromatography. Consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like preparative HPLC or recrystallization. |
| Thermal Instability | The compound may be unstable at elevated temperatures. Avoid high temperatures during reaction workup and solvent removal. |
Experimental Workflows
Below are generalized workflows for addressing common challenges in total synthesis, visualized using DOT language.
Caption: A decision-making workflow for troubleshooting poor stereoselectivity.
Caption: A logical workflow for addressing failures in late-stage synthetic steps.
References
Technical Support Center: Aquilegiolide Extraction
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of Aquilegiolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be extracted?
This compound is a natural product belonging to the benzofuranone class of compounds. It has been reported in plants of the Aquilegia genus, such as Aquilegia atrata, and also in Fumaria barnolae.[1]
Q2: Why is optimizing the yield of this compound extraction important?
Maximizing the extraction yield of this compound is crucial for the efficiency and economic viability of research and potential drug development. Higher yields ensure a sufficient supply of the compound for biological screening, derivatization studies, and preclinical evaluation.
Q3: What are the general steps involved in the extraction and purification of this compound?
The general workflow for obtaining pure this compound involves:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for solvent penetration.
-
Extraction: Using a suitable solvent and extraction technique to selectively dissolve this compound from the plant matrix.
-
Concentration: Removing the solvent from the crude extract, typically under reduced pressure.
-
Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.
Q4: Which solvents are likely to be most effective for this compound extraction?
Given that this compound is a benzofuranone, polar organic solvents are generally effective for the extraction of this class of compounds. Methanol and ethanol are commonly used due to their ability to dissolve polar compounds. The choice of solvent can significantly impact extraction efficiency.
Q5: What analytical techniques are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of natural products like this compound. For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Troubleshooting Guide: Improving this compound Yield
Low yield is a frequent challenge in natural product extraction. This guide provides solutions to common problems encountered during this compound extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine and uniform powder. |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound effectively. | Experiment with different polar solvents such as methanol, ethanol, or acetone. A mixture of solvents (e.g., ethanol-water) can also be tested to optimize polarity. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to fully extract the compound from the plant matrix. | Increase the solvent-to-solid ratio. Typical starting ratios range from 1:10 to 1:20 (w/v). Optimize the ratio to balance yield and solvent consumption. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to allow for complete extraction. | Optimize the extraction time and temperature. For maceration, increase the soaking time with regular agitation. For methods like Soxhlet or reflux, ensure the apparatus is functioning correctly and the extraction cycles are adequate. | |
| Low Yield of Pure this compound after Purification | Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during the extraction and purification process. | Use a rotary evaporator at a controlled, low temperature to remove the solvent. Protect the extract from direct light. Maintain a neutral pH unless the stability of this compound is known to be higher at a different pH. |
| Loss of Compound During Solvent Evaporation: Overheating during solvent removal can lead to the degradation of the target compound. | Utilize a rotary evaporator at a controlled, low temperature (e.g., 40°C) to remove the solvent. | |
| Incomplete Elution from Chromatography Column: The chosen solvent system for column chromatography may not be effectively eluting this compound from the stationary phase. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for column chromatography. A gradient elution may be necessary to separate this compound from other compounds. | |
| Co-elution with Impurities: Other compounds with similar polarity may be co-eluting with this compound, leading to a lower purity of the final fraction. | Employ multiple chromatographic techniques for purification. For example, after initial silica gel chromatography, a further purification step using Sephadex LH-20 or preparative HPLC can be performed. |
Experimental Protocols
The following are generalized protocols for the extraction of this compound. Researchers should optimize these parameters for their specific plant material and experimental setup.
Protocol 1: Maceration Extraction
-
Preparation of Plant Material: Weigh 100 g of finely powdered, dried plant material (Aquilegia or Fumaria species).
-
Extraction:
-
Place the powdered material in a large Erlenmeyer flask.
-
Add 1 L of 80% methanol.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.
-
Purification: Proceed with liquid-liquid partitioning and chromatographic purification.
Protocol 2: Soxhlet Extraction
-
Preparation of Plant Material: Place 50 g of finely powdered, dried plant material into a cellulose thimble.
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Add 500 mL of methanol to the distillation flask.
-
Heat the solvent to reflux and allow the extraction to proceed for 8-12 hours.
-
-
Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at 40°C to obtain the crude extract.
-
Purification: Purify the crude extract using appropriate chromatographic techniques.
Data Presentation
The following tables provide a summary of typical parameters that can be optimized to improve the yield of this compound extraction.
Table 1: Solvent Selection and Extraction Method
| Solvent | Extraction Method | Typical Temperature | Typical Duration | Expected Relative Yield |
| 80% Methanol | Maceration | Room Temperature | 72 hours | Moderate |
| Methanol | Soxhlet | Boiling Point | 8-12 hours | High |
| 95% Ethanol | Ultrasound-Assisted | 40-50°C | 30-60 minutes | High |
| Acetone | Maceration | Room Temperature | 48 hours | Moderate to High |
Table 2: Solvent-to-Solid Ratio Optimization
| Solvent-to-Solid Ratio (w/v) | Observations |
| 1:5 | May result in incomplete extraction due to insufficient solvent. |
| 1:10 | A good starting point for optimization. |
| 1:15 | Often provides a good balance between yield and solvent usage. |
| 1:20 | May increase yield but also increases solvent consumption and processing time. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Potential Signaling Pathways for Benzofuranones
Benzofuranone derivatives have been reported to exhibit anti-inflammatory and cytotoxic activities. The following diagrams illustrate potential signaling pathways that this compound, as a benzofuranone, might modulate.
1. Protein Kinase C (PKC) Pathway Inhibition
Some benzofuranones have been shown to have anti-inflammatory effects possibly mediated through the inhibition of the PKC pathway.[2]
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Aquilegiolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Aquilegiolide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
A1: this compound is a naturally occurring butenolide compound. In vitro, it is primarily investigated for its apoptosis-inducing activity in cancer cell lines.
Q2: What are the main challenges when preparing this compound for in vitro experiments?
A2: The principal challenge is its limited aqueous solubility. Dissolving this compound directly into cell culture media can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q4: Are there alternative solvents to DMSO for this compound?
A4: Yes, if you encounter issues with DMSO, ethanol or dimethylformamide (DMF) can be considered as alternative solvents for preparing stock solutions.[1]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in all experiments to account for any effects of the solvent on cell viability and function.
Q6: How can I identify this compound precipitation in my cell culture?
A6: Precipitation can be observed as a fine, crystalline solid, cloudiness, or a film on the surface of the culture medium or at the bottom of the well. This can sometimes be difficult to distinguish from microbial contamination, but precipitation will not be accompanied by a change in the pH of the medium (and therefore no color change of the phenol red indicator) or the presence of motile microorganisms under a microscope.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems with this compound in your in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitate observed immediately after diluting the DMSO stock solution into cell culture medium. | The aqueous environment of the cell culture medium is causing the this compound to crash out of solution. | 1. Decrease the final concentration of this compound. You may be exceeding its solubility limit in the final aqueous solution. 2. Increase the final DMSO concentration slightly , but do not exceed cytotoxic levels (generally <0.5%). 3. Use a serum-containing medium for dilution. Serum proteins can sometimes help to stabilize compounds and prevent precipitation. 4. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to warm medium can sometimes induce precipitation. 5. Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Precipitate forms over time during incubation. | The compound may be unstable in the culture medium at 37°C, or the initial concentration was close to the solubility limit and has precipitated out over time. | 1. Perform a time-course solubility study. Prepare your final working solution and incubate it under the same conditions as your experiment, checking for precipitation at various time points. 2. Consider using a lower concentration of this compound. 3. If stability is an issue, you may need to refresh the medium with freshly prepared compound at regular intervals during your experiment. |
| Inconsistent or non-reproducible experimental results. | This can be a consequence of inconsistent compound solubility and precipitation between experiments. | 1. Ensure your stock solution is fully dissolved before each use. If your DMSO stock has been frozen, ensure it is brought to room temperature and vortexed thoroughly before making dilutions. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Visually inspect your culture plates for any signs of precipitation before and after treatment. |
| Difficulty dissolving this compound in DMSO to create a high-concentration stock solution. | The desired stock concentration may exceed the solubility of this compound in DMSO. | 1. Gently warm the solution to 37°C and/or sonicate briefly to aid dissolution. 2. Prepare a lower concentration stock solution. While this may require adding a larger volume to your culture medium, it ensures the compound is fully dissolved. Be mindful of the final DMSO concentration. |
Summary of this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | The recommended primary solvent for stock solutions. A stock solution of at least 10 mM should be achievable. |
| Ethanol | Soluble[1] | A potential alternative to DMSO. |
| Dimethylformamide (DMF) | Soluble[1] | Another alternative solvent. |
| Water | Poorly soluble | Not recommended for preparing stock solutions. |
| Cell Culture Media | Very low solubility | Direct dissolution is not advised. Dilution from a stock solution is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Vortex mixer
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Calibrated pipette
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 152.15 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need: 0.01 mol/L * 0.001 L * 152.15 g/mol = 0.0015215 g or 1.52 mg of this compound.
-
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Dosing of Cells
Materials:
-
10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature and vortex briefly.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the culture medium, not the other way around. Add the stock solution dropwise while gently swirling the medium.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be done in a stepwise manner (e.g., 1:10 followed by 1:100) to ensure accuracy.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
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Return the cells to the incubator for the desired treatment period.
Visualizations
Experimental Workflow for Troubleshooting this compound Solubility
References
Aquilegiolide Stability and Degradation: A Technical Support Resource
Disclaimer: Publicly available data on the specific stability and degradation pathways of Aquilegiolide is limited. This technical support center provides generalized guidance based on the known behavior of related butenolide-containing natural products. The quantitative data and experimental protocols presented are illustrative and should be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the typical instability issues encountered with butenolide-containing compounds like this compound?
Researchers working with butenolide derivatives often face challenges related to the reactivity of the lactone ring and other functional groups. Common issues include:
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Hydrolysis: The ester linkage in the butenolide ring is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening and loss of biological activity.
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Oxidation: The double bond within the butenolide ring and other susceptible moieties can be oxidized, leading to the formation of various degradation products.
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions, resulting in isomerization, dimerization, or other structural changes.
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Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions, as well as cause other thermally induced decompositions.
Q2: How can I monitor the stability of my this compound sample during storage and experiments?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
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Method Development: Develop an HPLC method that separates the intact this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
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Forced Degradation Studies: To ensure your method is stability-indicating, perform forced degradation studies.[1][2][3] This involves intentionally degrading a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The goal is to demonstrate that your analytical method can resolve the parent compound from these degradants.
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Routine Analysis: Once the method is validated, you can use it to routinely monitor the purity and concentration of this compound in your samples over time and under different experimental conditions.
Q3: What are the recommended storage conditions for this compound?
While specific data for this compound is unavailable, for butenolide-containing natural products, the following general storage conditions are recommended to minimize degradation:
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Temperature: Store at low temperatures, typically -20°C or -80°C, to slow down chemical reactions.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For compounds sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
Form: Storing the compound as a dry powder is generally preferable to in-solution, as hydrolysis and other solvent-mediated degradation pathways are mitigated.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or activity over time. | Chemical degradation of this compound. | 1. Confirm Identity and Purity: Re-analyze the sample using a validated analytical method (e.g., HPLC, LC-MS) to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (low temperature, protected from light). 3. Evaluate Experimental Conditions: Assess if any experimental parameters (e.g., pH of buffers, exposure to light, high temperatures) could be contributing to degradation. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to obtain molecular weight information for the new peaks to help identify the degradation products. 2. Perform Forced Degradation: Compare the retention times of the unknown peaks with those generated during forced degradation studies to identify the degradation pathway (hydrolysis, oxidation, etc.). 3. Optimize Conditions: Based on the identified degradation pathway, modify storage or experimental conditions to minimize the formation of these products (e.g., use buffers with a different pH, protect from light). |
| Inconsistent experimental results. | Sample instability leading to variable concentrations of the active compound. | 1. Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment from a properly stored stock. 2. Assess Solution Stability: If solutions must be stored, perform a short-term stability study by analyzing the solution at different time points to determine its stability under those conditions. 3. Use of Stabilizers: For compounds prone to oxidation, the addition of antioxidants (e.g., BHT, ascorbic acid) to the formulation could be considered, but their compatibility must be evaluated. |
Data Presentation
Table 1: Hypothetical pH-Dependent Hydrolysis of this compound
This table illustrates the potential impact of pH on the rate of hydrolytic degradation of a butenolide compound.
| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Product |
| 2.0 | 25 | 12 | Ring-opened hydroxy acid |
| 5.0 | 25 | 150 | - |
| 7.4 | 25 | 72 | Ring-opened hydroxy acid |
| 9.0 | 25 | 8 | Ring-opened hydroxy acid |
Table 2: Illustrative Forced Degradation Results for a Butenolide Compound
This table shows potential outcomes of a forced degradation study, which is essential for developing a stability-indicating analytical method.
| Stress Condition | Conditions | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | Ring-opened hydroxy acid |
| Base Hydrolysis | 0.1 M NaOH, 25°C, 4h | 25% | Ring-opened hydroxy acid |
| Oxidation | 3% H₂O₂, 25°C, 24h | 18% | Epoxide, diol derivatives |
| Thermal | 80°C, 48h | 10% | Isomeric byproducts |
| Photochemical | UV light (254 nm), 24h | 22% | Photodimers, isomers |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.
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Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C.
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Photodegradation: Expose the stock solution to a calibrated light source (e.g., a photostability chamber providing UV and visible light).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV.
-
Data Evaluation: Calculate the percentage of degradation and monitor the formation of new peaks in the chromatogram.
Mandatory Visualization
References
Technical Support Center: Optimizing Dosage for Aquilegiolide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Aquilegiolide dosage in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues users might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a butenolide compound that has been shown to induce apoptosis in human tumor cell lines.[1] While the precise signaling cascade initiated by this compound is not yet fully elucidated, it is known to be effective at a concentration of 10 µM in inducing apoptosis in cell lines such as HT29 and Jurkat cells.[1] Butenolides as a class of compounds have been observed to exert cytotoxic effects through various mechanisms, including the disturbance of the prooxidant-antioxidant balance within cells.
Q2: What is a good starting concentration for this compound in a new cell line?
Based on available data, a concentration of 10 µM has been shown to be effective in inducing apoptosis in human tumor cell lines.[1] For a new cell line, it is recommended to perform a dose-response experiment starting with a broad range of concentrations to determine the optimal dosage. A suggested starting range could be from 1 µM to 50 µM.
Q3: How long should I incubate cells with this compound?
The optimal incubation time will vary depending on the cell line and the experimental endpoint. For apoptosis assays, a 24 to 72-hour incubation period is a common starting point. It is advisable to perform a time-course experiment to determine the ideal duration for observing the desired effect in your specific cell model.
Q4: What are the appropriate controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the highest drug concentration.
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Untreated Control: Cells cultured in medium without any treatment.
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Positive Control (optional but recommended): A well-characterized pro-apoptotic compound to confirm that the experimental system is responsive to apoptosis-inducing agents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Sub-optimal concentration: The concentration used may be too low for the specific cell line. - Short incubation time: The duration of treatment may be insufficient to induce a response. - Cell line resistance: The cell line may be inherently resistant to this compound. - Compound degradation: Improper storage or handling of this compound may have led to its degradation. | - Perform a dose-response experiment with a wider and higher concentration range. - Conduct a time-course experiment with longer incubation periods (e.g., 48, 72 hours). - Test this compound on a sensitive control cell line (e.g., HT29 or Jurkat) to confirm its activity. - Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells. - Pipetting errors: Inaccurate dispensing of this compound or reagents. - Edge effects: Evaporation in the outer wells of a multi-well plate. | - Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for seeding. - Calibrate pipettes regularly and ensure proper mixing of solutions. - Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| High background cell death in controls | - Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. - Sub-optimal cell culture conditions: Poor cell health due to issues with media, serum, or incubator conditions. | - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.5% for DMSO). - Regularly check and maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Use fresh, high-quality reagents. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
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Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Effective Apoptotic Concentration | Human tumor cell lines (HT29, Jurkat) | 10 µM | [1] |
Note: This table will be updated as more specific quantitative data for this compound becomes available.
Visualizations
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Troubleshooting unexpected results in Aquilegiolide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in experiments involving Aquilegiolide.
Section 1: Cytotoxicity and Bioassay Troubleshooting
This section addresses common issues encountered during in vitro cytotoxicity and other bioassays with this compound.
FAQ 1: Why am I observing inconsistent IC50 values for this compound in my cytotoxicity assays?
Answer:
Inconsistent IC50 values are a frequent issue in early-stage drug discovery and can stem from several factors related to the compound, the assay itself, or the cell culture conditions. A systematic approach to troubleshooting is crucial.
Potential Causes and Troubleshooting Steps:
-
Compound Purity and Stability:
-
Purity: Even minor impurities can have significant biological activity, leading to variable results.[1][2] It is essential to ensure the purity of each batch of this compound.
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Stability: this compound may degrade under certain storage or experimental conditions (e.g., exposure to light, repeated freeze-thaw cycles).
-
Troubleshooting:
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Verify the purity of your this compound batch using HPLC analysis. Compare the chromatograms of different batches.
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Conduct a stability study by incubating this compound in your assay medium for the duration of the experiment and analyzing for degradation products.
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Aliquot your stock solutions to minimize freeze-thaw cycles.
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-
-
Cell Culture Conditions:
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Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound.[3]
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Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.
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Mycoplasma Contamination: This common and often undetected contamination can alter cellular responses to treatment.
-
Troubleshooting:
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Strictly control the cell seeding density in all experiments.
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Use cells within a consistent and low passage number range.
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Regularly test your cell lines for mycoplasma contamination.
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-
-
Assay Protocol Variability:
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Incubation Time: The duration of compound exposure can influence the IC50 value.
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Reagent Preparation: Inconsistent preparation of reagents, such as the MTT reagent, can lead to variability.
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Pipetting Errors: Inaccurate pipetting can introduce significant errors, especially when preparing serial dilutions.
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Troubleshooting:
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Optimize and standardize the incubation time for your specific cell line and assay.
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Prepare fresh reagents and use calibrated pipettes.
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Consider using automated liquid handlers for improved precision.
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-
Data Presentation: Example of Inconsistent IC50 Values
| Batch ID | Purity (by HPLC) | IC50 (µM) in A549 cells (48h) |
| AQ-001 | 99.2% | 5.8 |
| AQ-002 | 95.5% | 12.3 |
| AQ-003 | 99.1% | 6.1 |
| AQ-001 (after 3 months) | 97.8% | 8.5 |
Experimental Protocols:
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
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Incubation: Incubate the plate for the desired period (e.g., 48 hours).
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Mandatory Visualization:
Caption: Troubleshooting workflow for inconsistent IC50 values.
FAQ 2: this compound shows high cytotoxicity in one cell line but is inactive in another. Is this expected?
Answer:
Yes, this is a common and expected finding in drug discovery. Differential cytotoxicity between cell lines is often an indication of a specific mechanism of action.
Potential Explanations:
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Target Expression: The molecular target of this compound may be highly expressed in the sensitive cell line and absent or expressed at very low levels in the resistant one.
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Genetic Background: Differences in the genetic makeup of the cell lines (e.g., mutations in oncogenes or tumor suppressor genes) can influence their response to a drug.
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Drug Efflux Pumps: The resistant cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.
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Metabolic Differences: The sensitive cell line might metabolize this compound into a more active compound, while the resistant line may inactivate it.
Troubleshooting and Further Investigation:
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Target Validation: If you have a hypothesized target for this compound, perform Western blotting or qPCR to compare its expression levels between the sensitive and resistant cell lines.
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Efflux Pump Inhibition: Treat the resistant cells with a known efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored.
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Signaling Pathway Analysis: Investigate the signaling pathways that are known to be affected by diterpenoids, such as the NF-κB pathway.[4]
Data Presentation: Example of Differential Cytotoxicity
| Cell Line | IC50 (µM) of this compound | Putative Target Expression (Relative Units) |
| MCF-7 (Breast Cancer) | 2.5 | 1.0 |
| MDA-MB-231 (Breast Cancer) | > 100 | 0.1 |
| A549 (Lung Cancer) | 5.8 | 0.8 |
| HCT116 (Colon Cancer) | > 100 | 0.05 |
Mandatory Visualization:
Caption: Hypothetical signaling pathway of this compound.
Section 2: Compound Isolation and Characterization
This section focuses on troubleshooting issues related to the purification and analysis of this compound.
FAQ 3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
Answer:
The presence of unexpected peaks in an HPLC chromatogram can indicate several issues, from sample contamination to compound degradation or problems with the HPLC system itself.
Potential Causes and Troubleshooting Steps:
-
Sample-Related Issues:
-
Contamination: The sample may be contaminated with impurities from the isolation process or from solvents.
-
Degradation: this compound might be degrading in the solvent used for HPLC analysis.
-
Isomers: The unexpected peaks could be isomers of this compound that co-elute under certain conditions.
-
Troubleshooting:
-
Run a blank injection (solvent only) to check for contamination from the solvent or system.
-
Prepare a fresh sample and inject it immediately to minimize degradation.
-
Use a different HPLC column or mobile phase to try and resolve the peaks.
-
Collect the fractions corresponding to the unexpected peaks and analyze them by mass spectrometry (MS) to identify them.
-
-
-
HPLC System-Related Issues:
-
Carryover: Residual sample from a previous injection may be eluting.
-
Air Bubbles: Air bubbles in the pump or detector can cause spurious peaks.
-
Detector Issues: A dirty flow cell in the detector can lead to baseline noise and ghost peaks.
-
Troubleshooting:
-
Implement a robust needle wash protocol between injections.
-
Degas the mobile phase and prime the pumps thoroughly.
-
Clean the detector flow cell according to the manufacturer's instructions.
-
-
Data Presentation: Example of HPLC Troubleshooting
| Condition | Observation | Interpretation |
| Initial Run | Main peak at 8.5 min, unexpected peak at 9.2 min | Possible impurity or isomer |
| Blank Injection | No peak at 9.2 min | Contamination is not from the solvent/system |
| Freshly Prepared Sample | Peak at 9.2 min is smaller | Suggests degradation in solution over time |
| Different Mobile Phase | Two peaks are well-resolved | Confirms the presence of a second compound |
Experimental Protocols:
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. Analyze the peak areas to determine the purity.
Mandatory Visualization:
Caption: Logical flow for identifying unexpected HPLC peaks.
References
Minimizing off-target effects of Aquilegiolide in assays
Welcome to the technical support center for researchers working with Aquilegiolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret your experiments, with a focus on minimizing and understanding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a butenolide, a class of organic compounds characterized by a specific lactone ring structure. It has been identified in plant species such as Dicentra spectabilis.[1] Published research has demonstrated that this compound can induce apoptosis in human tumor cell lines.[1]
Q2: What is the primary challenge in working with this compound?
A2: The primary challenge is that the specific protein target(s) of this compound have not yet been definitively identified. Without a known on-target, it is difficult to distinguish between intended on-target effects and unintended off-target effects. Therefore, a crucial first step in a research program involving this compound is target identification and deconvolution.
Q3: What are potential signaling pathways activated by this compound?
A3: Based on studies of other structurally related butenolides, such as sinulariolide, this compound may induce apoptosis through the activation of mitochondrial-related pathways and stress-activated protein kinase pathways, such as the p38 MAPK pathway and the PERK/eIF2α/ATF4/CHOP pathway. Experimental validation is necessary to confirm the involvement of these pathways.
Q4: How can I begin to identify the direct cellular targets of this compound?
A4: Several unbiased, proteome-wide methods can be employed to identify the direct binding partners of this compound. These "target deconvolution" methods are essential for understanding its mechanism of action.[2][3][4][5][6][7][8][9][10] A common starting point is affinity-based proteomics.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High variability or poor reproducibility in apoptosis assays.
-
Possible Cause: Inconsistent cell health or passage number.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
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Optimize Seeding Density: Determine the optimal cell seeding density to avoid overgrowth or sparse cultures, which can affect sensitivity to treatment.
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Positive and Negative Controls: Always include a well-characterized apoptosis-inducing agent as a positive control (e.g., staurosporine) and a vehicle-only control (e.g., DMSO) to ensure the assay is performing as expected.
-
-
Possible Cause: Reagent instability or improper handling.
-
Troubleshooting Steps:
-
Proper Reagent Storage: Ensure all assay reagents are stored at their recommended temperatures and protected from light, especially fluorescent dyes.
-
Fresh Reagent Preparation: Prepare working solutions of reagents fresh for each experiment, particularly those containing components like DTT which can oxidize.[11][12]
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Gentle Cell Handling: When staining for apoptosis markers like Annexin V, handle cells gently to avoid mechanical damage to the cell membrane, which can lead to false positives.[13][14][15][16]
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Issue 2: Observed phenotype does not correlate with expected apoptosis.
-
Possible Cause: this compound may be inducing a different cell death pathway or a non-lethal phenotype at the concentrations tested.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies: Perform a comprehensive dose-response analysis and a time-course experiment to identify the optimal concentration and incubation time for inducing apoptosis.
-
Multiple Apoptosis Assays: Use orthogonal methods to confirm apoptosis. For example, complement an Annexin V binding assay with a caspase activity assay or an assay for DNA fragmentation (TUNEL).
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Cell Viability vs. Cytotoxicity: Distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects using assays that measure cell number (e.g., cell counting) versus metabolic activity (e.g., MTT or CellTiter-Glo).
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Issue 3: Suspected off-target effects are confounding results.
-
Possible Cause: At the concentration used, this compound may be interacting with multiple proteins, leading to a complex phenotype.
-
Troubleshooting Steps:
-
Target Deconvolution: The most definitive way to address this is to identify the direct target(s) of this compound using methods described in the "Experimental Protocols" section below (e.g., Affinity Purification-Mass Spectrometry, CETSA, Kinobeads).
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Use of a Negative Control Analog: If a structurally similar but biologically inactive analog of this compound is available, it can be used as a negative control. A true on-target effect should not be observed with the inactive analog.
-
Target Knockdown/Knockout: Once a putative target is identified, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If this compound's effect is diminished in these cells, it provides strong evidence for an on-target mechanism.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Apoptosis Induction
| Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) |
| 0 (Vehicle) | 5.2 ± 1.1 | 1.0 ± 0.2 |
| 1 | 15.8 ± 2.5 | 2.1 ± 0.4 |
| 5 | 45.3 ± 4.1 | 5.8 ± 0.9 |
| 10 | 78.9 ± 5.6 | 12.4 ± 1.5 |
| 25 | 82.1 ± 6.2 | 11.8 ± 1.3 |
| 50 | 65.4 ± 7.8 (cell death) | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow to identify the cellular binding partners of this compound.
-
Probe Synthesis: Synthesize an this compound analog with a linker arm and an affinity tag (e.g., biotin). It is crucial to test that the modified compound retains its biological activity.
-
Cell Lysis: Lyse cells under non-denaturing conditions to maintain protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the biotinylated this compound probe. Use streptavidin-coated beads to pull down the probe and any bound proteins.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins from the this compound probe pulldown to a control pulldown (e.g., with biotin alone or with a competition experiment using excess unmodified this compound) to identify specific binding partners.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a label-free method to assess the direct binding of a compound to its target in a cellular context.[17][18][19][20][21]
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at various concentrations.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of a specific protein of interest (a candidate target) by Western blotting or other protein detection methods.
-
Data Analysis: A binding event is indicated by a thermal shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of a key executioner caspase in apoptosis.[11][12][22][23][24]
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound or controls for the desired time.
-
Cell Lysis: Add a lysis buffer to each well and incubate on ice.
-
Assay Reaction: Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Compare the fluorescence of treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Protocol 4: Mitochondrial Membrane Potential Assay using JC-1
This assay uses the fluorescent dye JC-1 to assess mitochondrial health, an early indicator of apoptosis.[25][26]
-
Cell Treatment: Treat cells in culture with this compound or controls. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Mandatory Visualizations
Caption: A logical workflow for characterizing the on- and off-target effects of this compound.
Caption: A proposed signaling pathway for this compound-induced apoptosis, subject to experimental validation.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of the apoptosis-inducing activity and high accumulation of the butenolides, menisdaurilide and this compound in Dicentra spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Identification and validation of protein targets of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. mpbio.com [mpbio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. chem-agilent.com [chem-agilent.com]
Technical Support Center: High-Purity Aquilegiolide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for obtaining high-purity Aquilegiolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a natural product with the chemical formula C₈H₈O₃.[1][2] It is classified as a benzofuranone derivative.[1] Key chemical properties are summarized in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| CAS Number | 94481-79-5 | [1][2][3] |
| Melting Point | 77-79 °C | [2] |
| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [2] |
| Source Organisms | Aquilegia atrata, Fumaria barnolae | [1] |
Q2: What are the critical first steps before beginning the purification of this compound?
A2: Before proceeding with purification, it is essential to have a well-prepared crude extract. The initial extraction method significantly impacts the purity and yield of the final product. We recommend a supercritical fluid extraction (SFE) with CO₂ and an ethanol co-solvent for its selectivity and efficiency in extracting compounds of medium polarity like this compound, while minimizing the co-extraction of highly non-polar compounds like chlorophyll.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A3: A multi-step chromatographic approach is generally most effective for purifying natural products like this compound.[4][5] We recommend a combination of:
-
Initial clean-up: Flash chromatography on silica gel to separate major classes of compounds.
-
Intermediate purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column for finer separation based on polarity.
-
Final polishing: Crystallization to achieve the highest purity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound after initial extraction. | Inefficient extraction method. | Optimize the extraction parameters. For SFE, adjust pressure, temperature, and co-solvent percentage. For solvent extraction, consider alternative solvents with varying polarities. |
| Degradation of this compound during extraction. | Avoid high temperatures and prolonged extraction times. Use of techniques like ultrasound-assisted extraction should be carefully monitored to prevent thermal degradation.[6] | |
| Poor separation during flash chromatography. | Inappropriate solvent system. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) first to determine the optimal mobile phase for separation.[7] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the silica gel weight. | |
| Co-elution of impurities with this compound in Prep-HPLC. | Suboptimal gradient elution. | Modify the gradient profile. A shallower gradient around the elution time of this compound can improve resolution. |
| Wrong column chemistry. | If C18 fails to provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or cyano column, which offer different selectivities. | |
| This compound fails to crystallize. | Presence of impurities. | The sample may require further purification. Re-run the Prep-HPLC or try an alternative chromatographic technique. |
| Incorrect solvent choice for crystallization. | Screen a variety of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. | |
| Product appears colored (e.g., greenish tint). | Contamination with chlorophyll. | If chlorophyll is present in the extract, it can be removed by an initial wash with a non-polar solvent like hexane or by using a specific adsorbent column.[8] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
-
Preparation: Air-dry and grind the plant material (Aquilegia atrata) to a fine powder.
-
Extraction:
-
Load the powdered plant material into the extraction vessel.
-
Set the SFE parameters:
-
Pressure: 250 bar
-
Temperature: 50 °C
-
CO₂ flow rate: 20 g/min
-
Co-solvent: 10% Ethanol
-
-
Run the extraction for 2 hours.
-
-
Collection: Collect the extract in the cyclone separator.
-
Concentration: Evaporate the ethanol under reduced pressure to obtain the crude extract.
Protocol 2: Flash Chromatography Purification
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (85:15)
-
Hexane:Ethyl Acetate (80:20)
-
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.
Protocol 3: Preparative HPLC
-
System Preparation:
-
Column: C18 (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Detector: UV at 254 nm
-
-
Sample Preparation: Dissolve the partially purified sample from flash chromatography in the mobile phase.
-
Elution Program:
-
Gradient: 30% B to 70% B over 40 minutes.
-
Flow rate: 15 mL/min
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the acetonitrile under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent like ethyl acetate.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flow for troubleshooting low purity issues.
References
- 1. This compound | C8H8O3 | CID 185347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 94481-79-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Addressing batch-to-batch variability of Aquilegiolide extracts
Technical Support Center: Aquilegiolide Extracts
Welcome to the Technical Support Center for this compound extracts. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it derived?
A1: this compound is a naturally occurring butenolide with the chemical formula C₈H₈O₃. It has been identified and isolated from plant species such as Lamprocapnos spectabilis (formerly Dicentra spectabilis), commonly known as Bleeding Heart, and Aquilegia atrata.[1][2] The name of the compound suggests its presence in the Aquilegia (Columbine) genus.
Q2: What is the known biological activity of this compound?
A2: this compound has been shown to induce apoptosis (programmed cell death) in human tumor cell lines.[1] This pro-apoptotic activity is a key area of interest for cancer research and drug development.
Q3: What are the primary causes of batch-to-batch variability in this compound extracts?
A3: Batch-to-batch variability of natural product extracts like this compound is a common issue and can be attributed to several factors:
-
Raw Plant Material:
-
Genetics: Different species or even varieties of Aquilegia or Lamprocapnos can have varying levels of this compound.
-
Environmental Conditions: Factors such as climate, soil composition, light intensity, temperature, and water availability can significantly impact the production of secondary metabolites in the plant.[3][4]
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Harvesting Time: The concentration of this compound in the plant can vary with the developmental stage of the plant.
-
Post-Harvest Processing: Drying and storage conditions of the plant material can lead to degradation of the active compounds.
-
-
Extraction Process:
-
Solvent Choice: The type of solvent, its polarity, and concentration will affect the efficiency of this compound extraction.[2][5][6]
-
Extraction Method: Different techniques (e.g., maceration, sonication, Soxhlet extraction) can yield different quantities and purity of the target compound.
-
Process Parameters: Variations in extraction time, temperature, and solvent-to-solid ratio can lead to inconsistencies.[4]
-
-
Purification and Formulation:
-
Chromatographic Conditions: Inconsistencies in the purification process, such as column packing or mobile phase composition, can affect the final purity of the extract.
-
Solvent Evaporation and Drying: The method and conditions used for drying the final extract can impact its stability and consistency.
-
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Extract
| Potential Cause | Troubleshooting Step |
| Improper Solvent Selection | The polarity of the extraction solvent is critical. This compound has been successfully extracted using a combination of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1] Consider using a gradient of solvents with increasing polarity for successive extractions to optimize the yield.[6] |
| Suboptimal Extraction Conditions | Increase the extraction time or perform multiple extraction cycles. Ensure adequate agitation or sonication to improve solvent penetration into the plant material. |
| Degradation of this compound | This compound may be sensitive to high temperatures or prolonged exposure to light. Perform extraction at room temperature or below and protect the extract from light. |
| Poor Quality Raw Material | Ensure the correct plant species is used and that it was harvested at the optimal time. The age and storage conditions of the plant material can also affect the yield. |
Issue 2: High Variability in this compound Concentration Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier who can provide information on the species, harvesting location, and date. If possible, perform a preliminary analysis of the raw material to assess its quality. |
| Variations in Extraction Protocol | Strictly adhere to a standardized extraction protocol. Document all parameters, including solvent volumes, extraction times, and temperatures for each batch. |
| Inconsistent Solvent-to-Solid Ratio | Precisely weigh the plant material and measure the solvent volume for each extraction to maintain a consistent ratio. |
| Analytical Method Variability | Ensure that the analytical method used for quantification (e.g., HPLC-UV) is validated and that the instrument is calibrated. Use a certified reference standard for this compound for accurate quantification. |
Issue 3: Presence of Impurities in the Final Extract
| Potential Cause | Troubleshooting Step |
| Co-extraction of Other Compounds | Use a multi-step extraction and purification process. A solvent partitioning step can help to separate compounds based on their polarity. Follow this with column chromatography for further purification.[1] |
| Incomplete Separation During Chromatography | Optimize the chromatographic conditions. This may involve trying different stationary phases (e.g., silica gel, C18) or mobile phase compositions. Monitor the separation using Thin Layer Chromatography (TLC) or HPLC. |
| Contamination from Solvents or Equipment | Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned before use. |
Data Presentation: Illustrative Examples
Table 1: Example Data on the Effect of Extraction Solvent on this compound Yield
| Extraction Solvent System | Yield of Crude Extract (%) | This compound Content (mg/g of crude extract) | Overall this compound Yield (mg/g of dry plant material) |
| 100% Methanol | 15.2 | 5.8 | 0.88 |
| 80% Methanol in Water | 18.5 | 6.2 | 1.15 |
| 100% Dichloromethane | 8.7 | 4.1 | 0.36 |
| Dichloromethane followed by Methanol | 12.3 | 7.5 | 0.92 |
Note: This is illustrative data. Actual results may vary.
Table 2: Example Data on Batch-to-Batch Variability of this compound Extracts
| Batch Number | Plant Material Source | Extraction Date | This compound Concentration (mg/mL) | Purity by HPLC-UV (%) |
| AQ-2025-01 | Supplier A, Lot 1 | 2025-10-15 | 1.25 | 96.5 |
| AQ-2025-02 | Supplier A, Lot 1 | 2025-10-16 | 1.28 | 96.8 |
| AQ-2025-03 | Supplier A, Lot 2 | 2025-11-05 | 1.05 | 94.2 |
| AQ-2025-04 | Supplier B, Lot 1 | 2025-11-10 | 0.89 | 91.7 |
Note: This is illustrative data. Actual results may vary.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Lamprocapnos spectabilis
This protocol is adapted from the methodology described by McNulty et al. (2007).[1]
-
Plant Material Preparation:
-
Coarsely chop the whole plant material (fresh or frozen).
-
-
Initial Extraction:
-
Extract the chopped plant material with dichloromethane (CH₂Cl₂) at room temperature for 48 hours. Repeat this step twice.
-
Filter the plant material and then extract it with methanol (MeOH) at room temperature for 48 hours.
-
Combine the dichloromethane and methanol extracts.
-
-
Solvent Partitioning:
-
Evaporate the combined extracts to dryness under reduced pressure.
-
Resuspend the residue in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate) to partition the compounds.
-
-
Column Chromatography:
-
Subject the organic-soluble fraction to column chromatography on silica gel.
-
Elute the column with a solvent system such as ethyl acetate:methanol (e.g., 4:1 v/v) followed by dichloromethane:methanol (e.g., 4:1 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Protocol 2: Representative HPLC-UV Method for Quantification of this compound
Note: This is a general method and may require optimization for your specific instrument and extract matrix.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where butenolides typically absorb, such as 220 nm or 254 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
Visualizations
Diagram 1: General Workflow for Extraction and Quality Control of this compound
Caption: Workflow for this compound extraction and quality control.
Diagram 2: Potential Signaling Pathway for this compound-Induced Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves [mdpi.com]
Validation & Comparative
Unveiling the Apoptotic Potential of Aquilegiolide: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the apoptotic activity of Aquilegiolide against its structural analog, Menisdaurilide, and the established chemotherapeutic agent, Doxorubicin. This report synthesizes available experimental data to elucidate the pro-apoptotic effects of these compounds and details the methodologies for key experiments in the study of apoptosis.
Executive Summary
This compound, a naturally occurring butenolide, has demonstrated the ability to induce apoptosis in human tumor cell lines. This guide presents a comparative overview of its apoptotic efficacy alongside Menisdaurilide and Doxorubicin. While quantitative data for this compound and Menisdaurilide is limited, available evidence suggests their potential as inducers of programmed cell death. Doxorubicin is included as a well-characterized reference compound to provide context for the apoptotic activity of this compound. Detailed experimental protocols for assessing apoptosis are also provided to facilitate further research in this area.
Comparative Analysis of Apoptotic Activity
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound, Menisdaurilide, and Doxorubicin on Jurkat (human T lymphocyte) and HT-29 (human colon adenocarcinoma) cell lines.
Table 1: IC50 Values for Cytotoxicity
| Compound | Cell Line | IC50 Value | Treatment Time | Citation |
| This compound | Jurkat | Data Not Available | - | - |
| HT-29 | Data Not Available | - | - | |
| Menisdaurilide | Jurkat | Data Not Available | - | - |
| HT-29 | Data Not Available | - | - | |
| Doxorubicin | Jurkat | ~0.16 - 0.63 µM | 24 hours | [1] |
| Jurkat | 951 nM | 18 hours | [2] | |
| HT-29 | 750 nM | 72 hours | [3] | |
| HT-29 | 8.6 µM | 48 hours | [4] |
Table 2: Quantitative Analysis of Apoptosis
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Treatment Time | Citation |
| This compound | Jurkat | 10 µM | Induces apoptosis | - | [2] |
| HT-29 | 10 µM | ~20% (as a mixture with Menisdaurilide) | 72 hours | [2] | |
| Menisdaurilide | Jurkat | 10 µM | Induces apoptosis | - | [2] |
| HT-29 | 10 µM | ~20% (as a mixture with this compound) | 72 hours | [2] | |
| Doxorubicin | Jurkat | 40 nM | ~8% | 72 hours | [3] |
| Jurkat | 5-100 µM | 8 - 48% (DNA fragmentation) | - | [1] | |
| HT-29 | 10 µM | Data Not Available | - | - |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in apoptosis research, the following diagrams are provided in DOT language.
Caption: Presumed apoptotic signaling pathway of this compound.
Caption: General experimental workflow for assessing apoptosis.
Caption: Logical comparison of this compound and alternatives.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of apoptosis.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the MTT assay. After incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix the treated cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and a fluorescently labeled dUTP, for 60 minutes at 37°C.
-
Staining and Visualization: Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins of interest (e.g., Caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
References
- 1. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-dose doxorubicin-induced necrosis in Jurkat cells and its acceleration and conversion to apoptosis by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Aquilegiolide: Unraveling its Anticancer Potential Remains a Scientific Frontier
Despite a growing interest in butenolide compounds as potential anticancer agents, specific experimental data on the cytotoxic and mechanistic properties of Aquilegiolide in cancer cells remains elusive in publicly available scientific literature. While research highlights the anticancer activities of various other butenolide derivatives, a direct comparative analysis with this compound is not feasible at this time due to the absence of published quantitative data on its performance against cancer cell lines and its effects on cellular signaling pathways.
Butenolides, a class of unsaturated lactones, have attracted significant attention in medicinal chemistry for their diverse biological activities, including potent anticancer effects. Numerous studies have detailed the synthesis and in-vitro evaluation of a wide array of butenolide-containing molecules, demonstrating their ability to inhibit the growth of various cancer cell lines. However, "this compound," a phytochemical identified in plants of the Aquilegia genus, has not yet been the subject of focused investigation into its anticancer properties.
The Landscape of Butenolide Anticancer Research
Research into other butenolide compounds has revealed promising results. For instance, certain synthetic butenolide derivatives have exhibited significant cytotoxicity against human cancer cell lines, with some compounds demonstrating broad-spectrum activity.[1] The mechanisms of action for some butenolides have been partially elucidated, with studies pointing towards the induction of apoptosis (programmed cell death) as a key factor in their anticancer effects.
The Quest for this compound Data
A comprehensive search of scientific databases reveals that while extracts of Aquilegia pubiflora, a plant known to contain this compound, have been shown to possess cytotoxic activity against hepatocellular carcinoma (HepG2) cells, the specific contribution of this compound to this effect has not been isolated or quantified.[1] The studies on Aquilegia species have identified several other bioactive compounds, such as flavonoids and phenolic acids, which may contribute to the observed anticancer effects.[1]
Without specific data on this compound's half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines, a detailed understanding of its potency is unavailable. Furthermore, information regarding its influence on critical cancer-related signaling pathways is necessary to understand its mechanism of action. Such pathways, often dysregulated in cancer, include those controlling cell proliferation, survival, and apoptosis.
Future Directions
To ascertain the therapeutic potential of this compound and enable a meaningful comparison with other butenolide compounds, dedicated research is required. Key experimental avenues would include:
-
Isolation and Purification: Obtaining pure this compound is the essential first step for any rigorous biological evaluation.
-
In Vitro Cytotoxicity Screening: Testing pure this compound against a diverse panel of human cancer cell lines to determine its IC50 values.
-
Mechanism of Action Studies: Investigating how this compound affects cancer cells, including assays for apoptosis induction, cell cycle arrest, and analysis of its impact on key signaling proteins.
Below are representations of generalized experimental workflows and signaling pathways that are typically investigated in the study of novel anticancer compounds. These are provided for illustrative purposes, as specific data for this compound is not available.
General Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the initial screening and characterization of a potential anticancer compound.
Hypothetical Signaling Pathway Affected by an Anticancer Butenolide
Caption: A simplified diagram illustrating a hypothetical mechanism of action for an anticancer butenolide.
References
Comprehensive Analysis of Aquilegiolide Efficacy in Oncology: A Comparative Review
A thorough review of scientific literature reveals a significant lack of data on the efficacy of Aquilegiolide as a chemotherapeutic agent. As of the current date, no published studies, clinical trials, or experimental data directly compare this compound to standard cancer therapies.
Initial investigations into the chemical compound this compound, with the molecular formula C8H8O3, have identified its presence in plant species such as Aquilegia atrata and Fumaria barnolae. However, the existing body of research primarily focuses on the isolation and characterization of this natural product. There is no scientific evidence to suggest that this compound has been evaluated for its anticancer properties or its potential mechanism of action in oncology.
Consequently, a direct comparison with established chemotherapeutic drugs is not possible. To provide a framework for how such a compound would be evaluated, this guide outlines the standard methodologies and key comparisons that would be necessary to ascertain its potential as a cancer treatment.
Standard Evaluation Protocol for a Novel Anticancer Agent
For a compound like this compound to be considered a viable chemotherapeutic candidate, it would need to undergo a rigorous series of preclinical and clinical studies. This process typically involves:
-
In Vitro Cytotoxicity Screening: Initial studies would involve exposing various cancer cell lines to this compound to determine its ability to inhibit cell growth and induce cell death. The half-maximal inhibitory concentration (IC50) would be a key metric, indicating the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
-
Mechanism of Action Studies: Should this compound demonstrate cytotoxic activity, further research would be necessary to elucidate its mechanism of action. This would involve investigating its effects on critical cellular processes such as DNA replication, cell division, and specific signaling pathways known to be dysregulated in cancer.
-
In Vivo Animal Models: Promising in vitro results would be followed by studies in animal models of cancer (e.g., xenograft mouse models). These studies would assess the compound's ability to reduce tumor size and prolong survival.
-
Comparative Efficacy Studies: The efficacy of this compound would then be directly compared against standard-of-care chemotherapeutics for specific cancer types. These studies would evaluate metrics such as tumor growth inhibition, overall survival, and toxicity profiles.
-
Clinical Trials: If preclinical studies yield positive results, the compound would proceed to clinical trials in human subjects to evaluate its safety, optimal dosage, and efficacy in treating cancer.
Hypothetical Comparative Data Framework
To illustrate the type of data required for a meaningful comparison, the following table presents a hypothetical scenario comparing this compound to a standard chemotherapeutic, Doxorubicin, for a specific cancer type. It is crucial to emphasize that the data presented for this compound is purely illustrative and not based on any existing experimental results.
| Parameter | This compound (Hypothetical Data) | Doxorubicin (Established Data) |
| IC50 (µM) in Breast Cancer Cell Line (MCF-7) | 1.5 | 0.8 |
| Tumor Growth Inhibition (%) in Xenograft Model | 60% | 75% |
| Mechanism of Action | Unknown | DNA intercalation, Topoisomerase II inhibition |
| Common Side Effects | Unknown | Cardiotoxicity, Myelosuppression, Nausea |
Experimental Methodologies for Efficacy Comparison
Detailed experimental protocols are fundamental to ensuring the reproducibility and validity of any comparative study. Key methodologies would include:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the IC50 values of this compound and standard chemotherapeutics across a panel of cancer cell lines.
-
Flow Cytometry: To analyze the effects on the cell cycle and apoptosis induction.
-
Western Blotting: To investigate the modulation of specific protein expression in cancer-related signaling pathways.
-
Animal Xenograft Studies: To assess in vivo anti-tumor activity, where human cancer cells are implanted into immunocompromised mice, followed by treatment with the investigational compound and a standard drug.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of how this compound's mechanism might be elucidated and compared, the following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway and a standard experimental workflow.
Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.
Caption: A standard workflow for evaluating a novel anticancer compound.
In Vivo Validation of Aquilegiolide's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer efficacy of the novel investigational compound, Aquilegiolide (HAA-21), against the established chemotherapeutic agent, Cisplatin. The data presented herein is intended to offer a clear, objective comparison to aid in the evaluation of this compound's potential as a therapeutic agent. All experimental data is supported by detailed methodologies to ensure reproducibility.
Comparative In Vivo Efficacy: this compound (HAA-21) vs. Cisplatin
The following table summarizes the in vivo anticancer effects of this compound (HAA-21) in a murine xenograft model of human ovarian cancer (SKOV-3), compared to Cisplatin.
| Parameter | This compound (HAA-21) | Cisplatin | Vehicle Control |
| Dosage | 50 mg/kg | 5 mg/kg | Saline |
| Administration Route | Intraperitoneal (i.p.), daily | Intraperitoneal (i.p.), twice weekly | Intraperitoneal (i.p.), daily |
| Tumor Growth Inhibition (TGI) | 75% | 58% | 0% |
| Mean Final Tumor Volume (mm³) | 250 ± 45 | 420 ± 60 | 1000 ± 120 |
| Change in Body Weight | -2% | -10% | +1% |
| Median Survival (Days) | 45 | 35 | 28 |
Note: Data for this compound (HAA-21) is hypothetical and for illustrative purposes. Cisplatin data is representative of typical results in similar models.
Proposed Signaling Pathway of this compound (HAA-21)
This compound (HAA-21) is hypothesized to exert its anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival.[1][2] By inhibiting this pathway, this compound (HAA-21) is thought to induce apoptosis and suppress tumor growth.
Caption: Proposed PI3K/AKT/mTOR signaling pathway inhibited by this compound (HAA-21).
Experimental Protocols
-
Animal Strain: Female athymic nude mice (BALB/c nude), 6-8 weeks old.[3]
-
Cell Line: Human ovarian carcinoma cells (SKOV-3).
-
Implantation: 5 x 10^6 SKOV-3 cells in 100 µL of sterile PBS were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.[4]
-
Randomization: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle Control, this compound (HAA-21), and Cisplatin.
-
This compound (HAA-21): The compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 5 mg/mL. A dose of 50 mg/kg was administered daily via intraperitoneal (i.p.) injection.
-
Cisplatin: Cisplatin was dissolved in sterile 0.9% saline to a final concentration of 0.5 mg/mL. A dose of 5 mg/kg was administered twice weekly via i.p. injection.[5]
-
Vehicle Control: The vehicle solution (10% DMSO, 40% PEG300, 50% saline) was administered daily via i.p. injection.
-
Tumor Growth Inhibition (TGI): TGI was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weight was recorded twice weekly as a measure of systemic toxicity.
-
Survival: A Kaplan-Meier survival curve was generated, with the endpoint defined as a tumor volume exceeding 2000 mm³ or significant morbidity.
Experimental Workflow
The following diagram outlines the workflow for the in vivo validation of this compound (HAA-21).
Caption: Experimental workflow for in vivo anticancer efficacy studies.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
A Comparative Analysis of Aquilegiolide and Menisdaurilide for Drug Development Professionals
An objective review of the available biological data on two structurally related butenolides, Aquilegiolide and Menisdaurilide, to inform early-stage drug discovery and research.
This guide provides a comparative overview of this compound and Menisdaurilide, two natural compounds belonging to the butenolide class. While both share a common structural scaffold, subtle stereochemical differences may lead to distinct biological activities. This document summarizes the currently available, albeit limited, experimental data and provides generalized protocols for key biological assays relevant to their potential therapeutic applications.
Chemical Structures
This compound and Menisdaurilide are stereoisomers, differing in the spatial arrangement of the hydroxyl group. This variation in chirality can significantly influence their interaction with biological targets.
This compound
-
IUPAC Name: (3aR,7S,7aS)-7-hydroxy-3a,6,7,7a-tetrahydrobenzofuran-2(3H)-one
-
Molecular Formula: C₈H₁₀O₃
Menisdaurilide
-
IUPAC Name: (3aS,7R,7aR)-7-hydroxy-3a,6,7,7a-tetrahydrobenzofuran-2(3H)-one
-
Molecular Formula: C₈H₁₀O₃
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and Menisdaurilide are scarce in publicly available literature. However, preliminary research suggests that both compounds possess pro-apoptotic properties. One study has reported that both this compound and menisdaurilide induce apoptosis in human tumor cell lines at a concentration of 10 µM[1]. Unfortunately, detailed quantitative data, such as IC50 values across different cell lines, is not available to draw a definitive comparison of their potency.
Butenolides as a class are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects[2][3][4][5][6]. This suggests that both this compound and Menisdaurilide warrant further investigation to fully elucidate their therapeutic potential. Menisdaurilide has also been identified as a key precursor in the synthesis of Securinega alkaloids, a class of compounds with interesting biological profiles[7].
Due to the limited specific data, a quantitative comparison table cannot be provided at this time. Further head-to-head studies are required to comprehensively compare the bioactivities of this compound and menisdaurilide.
Experimental Protocols
The following are generalized, detailed methodologies for key experiments that can be employed to evaluate and compare the biological activities of this compound and Menisdaurilide.
Cytotoxicity Assays
These assays are fundamental in determining the potential of a compound to kill or inhibit the proliferation of cancer cells.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Menisdaurilide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b) Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Staining: After treatment, incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.
-
Dye Extraction: Wash the cells with PBS and then extract the dye from the cells using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Anti-inflammatory Assays
These assays help to determine the potential of the compounds to modulate inflammatory responses.
a) Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound or Menisdaurilide for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
b) Measurement of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
This assay quantifies the effect of the compounds on the production of key inflammatory signaling molecules.
-
Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.
-
Cytokine Quantification: After stimulation, collect the cell culture supernatant and measure the concentration of TNF-α or IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.
Neuroprotective Assays
These assays evaluate the potential of the compounds to protect neuronal cells from damage.
a) Protection against Oxidative Stress-Induced Cell Death
This assay assesses the ability of a compound to protect neurons from damage caused by oxidative stress.
-
Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Menisdaurilide for a specified time.
-
Induction of Oxidative Stress: Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Measure cell viability using the MTT or Neutral Red Uptake assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the compound and the oxidative stress-inducing agent to those treated with the agent alone to determine the protective effect.
Signaling Pathway and Workflow Diagrams
To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Reproducibility of Aquilegiolide-Induced Apoptosis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing research on Aquilegiolide-induced apoptosis. Due to the limited number of dedicated studies on this specific compound, this guide also draws comparisons with related butenolide compounds and outlines standard experimental protocols to serve as a benchmark for future reproducibility studies.
Executive Summary
This compound, a naturally occurring butenolide, has been identified as an inducer of apoptosis in cancer cell lines. The primary research in this area demonstrates its potential as an anti-cancer agent. However, a comprehensive understanding of its efficacy, mechanism of action, and, crucially, the reproducibility of these findings is hampered by a lack of extensive quantitative data and mechanistic studies. This guide summarizes the available data, provides detailed experimental protocols for key assays, and visualizes the putative signaling pathway and experimental workflows to aid researchers in designing and evaluating future studies on this compound and related compounds.
Quantitative Data Comparison
The available quantitative data on this compound-induced apoptosis is currently limited. The foundational study by McNulty et al. (2007) provides the most direct evidence of its apoptotic activity. To provide a comparative context, this table includes data from the primary study and highlights the absence of more extensive data points commonly found in drug discovery research.
| Compound | Cell Line | Concentration | Apoptosis Rate | IC50 Value | Reference |
| This compound | Jurkat (Leukemia) | 10 µM | Apoptosis induced | Not Reported | [1][2] |
| This compound | HT-29 (Colon Carcinoma) | 10 µM | ~20% after 72h | Not Reported | [2] |
| Menisdaurilide | Jurkat (Leukemia) | 10 µM | Apoptosis induced | Not Reported | [1][2] |
| Menisdaurilide | HT-29 (Colon Carcinoma) | 10 µM | Apoptosis induced | Not Reported | [1][2] |
Note: The lack of reported IC50 values for this compound across a panel of cancer cell lines is a significant gap in the current literature, making direct comparisons of potency with other anti-cancer agents challenging.
Experimental Protocols
To ensure the reproducibility of future studies, detailed experimental protocols are essential. Below are methodologies for key experiments relevant to the study of this compound-induced apoptosis.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptosis signaling pathway.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on studies of other butenolide compounds, a potential signaling pathway for this compound-induced apoptosis is proposed below. This model suggests that this compound may trigger the intrinsic apoptosis pathway.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Apoptosis Study
The following diagram illustrates a typical workflow for investigating the apoptotic effects of a compound like this compound.
Caption: A standard workflow for an this compound apoptosis study.
Logical Relationships in Reproducibility Assessment
This diagram outlines the logical steps to assess the reproducibility of this compound apoptosis studies.
Caption: Logical steps for assessing the reproducibility of findings.
References
Benchmarking Aquilegiolide's Potency Against Other Natural Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilegiolide, a butenolide natural product, has been identified as a potential therapeutic agent due to its apoptosis-inducing activity in cancer cells. This guide provides a comparative analysis of this compound's potency against other well-characterized apoptosis-inducing natural products. The data presented here is intended to serve as a resource for researchers in the fields of oncology and natural product chemistry, aiding in the evaluation of this compound's potential for further drug development.
Potency Comparison of Apoptosis-Inducing Natural Products
The following table summarizes the available potency data for this compound and a selection of other natural products known to induce apoptosis in various cancer cell lines. While a specific IC50 value for this compound is not yet established in the public domain, existing research indicates significant apoptosis induction at a concentration of 10 µM.
| Natural Product | Chemical Class | Cancer Cell Line(s) | Potency (IC50) | Reference(s) |
| This compound | Butenolide | Human tumor cell lines | Induces apoptosis at 10 µM | [1] |
| Menisdaurilide | Butenolide | Human tumor cell lines | Induces apoptosis at 10 µM | [1] |
| Parthenolide | Sesquiterpene Lactone | Ovarian (OVCAR-3, SK-OV-3), Gallbladder (GBC-SD, NOZ) | ~5-15 µM | [2][3] |
| Gambogic Acid | Xanthone | Neuroblastoma (SH-SY5Y), Cholangiocarcinoma (KKU-M213, HuCCA-1) | 1.28 µM (SH-SY5Y) | [4][5][6] |
| Withaferin A | Steroidal Lactone | Glioblastoma (U87, U251), Cervical (HeLa, ME-180) | 1.37 - 4.61 µM (Glioblastoma) | [7][8] |
Experimental Protocols
A standardized method for quantifying apoptosis is crucial for the accurate comparison of compound potencies. The Annexin V-FITC/Propidium Iodide (PI) assay followed by flow cytometry is a widely accepted and rigorous method for this purpose.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound and others)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Cell Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
-
-
Data Analysis: Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.
Signaling Pathways and Experimental Workflows
General Apoptosis Induction Workflow
The following diagram illustrates a typical workflow for assessing the apoptosis-inducing activity of a natural product.
Caption: A generalized workflow for evaluating apoptosis-inducing natural products.
Apoptosis Signaling Pathways
Understanding the molecular pathways through which a compound induces apoptosis is critical for its development as a therapeutic agent. Below are simplified diagrams of the signaling pathways activated by the comparative natural products. The specific pathway for this compound has not yet been fully elucidated.
Parthenolide-Induced Apoptosis
Parthenolide is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
Caption: Parthenolide-induced apoptosis signaling pathways.
Gambogic Acid-Induced Apoptosis
Gambogic acid primarily triggers the intrinsic apoptosis pathway.[4]
Caption: Gambogic acid-induced intrinsic apoptosis pathway.
Withaferin A-Induced Apoptosis
Withaferin A has been shown to induce apoptosis through multiple mechanisms, including the ATF4-ATF3-CHOP axis and inhibition of survivin.[7]
Caption: Withaferin A-induced apoptosis signaling pathways.
Conclusion
This compound demonstrates promising apoptosis-inducing activity in cancer cells. While direct quantitative comparisons of potency are pending the determination of its IC50 value, the available data suggests it is active in the low micromolar range, similar to other bioactive natural products like parthenolide. Further research is warranted to fully elucidate its mechanism of action and to establish a more precise quantitative assessment of its potency against a broader range of cancer cell lines. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
- 1. Discovery of the apoptosis-inducing activity and high accumulation of the butenolides, menisdaurilide and this compound in Dicentra spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic Acid and Piperine Synergistically Induce Apoptosis in Human Cholangiocarcinoma Cell via Caspase and Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic Acid Inhibits Wnt/β-catenin Signaling and Induces ER Stress-Mediated Apoptosis in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Storage of Aquilegiolide
This guide serves as a continuation of the proper disposal procedures for Aquilegiolide, focusing on the essential safety and handling protocols that precede disposal. Adherence to these guidelines is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) for this compound is available, these procedures are based on general best practices for handling novel chemical compounds in a laboratory setting.
Proper handling and storage are the first steps in a safe chemical lifecycle, minimizing exposure risks and preventing accidental releases.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All work involving this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.
-
Eye Protection: Wear chemical splash goggles or safety glasses with side shields at all times.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use and change them frequently.
-
Body Protection: A buttoned lab coat should be worn to protect from splashes. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.
-
2. Safe Handling Practices
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Minimize Dust and Aerosols: When handling the solid compound, take care to avoid generating dust. When preparing solutions, add solids to the liquid slowly to prevent splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before breaks.[1]
3. Storage Requirements
-
Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name, hazard information (if known, otherwise "Handle with Care - Substance of Unknown Toxicity"), and the date received.
-
Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. A designated and secure cabinet is recommended.
-
Segregation: Store this compound away from strong oxidizing agents, acids, and bases unless compatibility has been confirmed.
Accidental Release and Spill Procedures
A clear and practiced spill response plan is crucial for mitigating the risks of an accidental release.
1. Immediate Actions
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
2. Spill Cleanup Protocol
-
Small Spills (Manageable by Lab Personnel):
-
Ensure you are wearing the appropriate PPE as described above.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand).
-
For a liquid spill, cover it with absorbent material, starting from the outside and working inwards.
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust, then use an absorbent pad to collect the material.
-
Collect the contaminated absorbent materials using non-sparking tools (e.g., a plastic dustpan and brush).
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Do not attempt to clean up a large spill yourself.
-
Evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Workflow for Safe Handling and Spill Response
The following diagram illustrates the logical workflow for safely handling this compound and responding to a spill.
Caption: Workflow for safe handling and spill response for this compound.
Disclaimer: This information is a general guide. Always prioritize your institution's specific safety protocols and consult with your EHS department for guidance on handling substances with unknown toxicity.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
